NU6102
Description
Propriétés
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORKPNCHJYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274438 | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444722-95-6 | |
| Record name | NU 6102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nu6102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-6102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NU6102's Mechanism of Action on the Cell Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NU6102, a potent inhibitor of cyclin-dependent kinases (CDKs), with a specific focus on its effects on the cell cycle. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action
This compound is a cell-permeable, 2,6-disubstituted purine (B94841) compound that functions as a potent and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). By targeting these key regulators of the cell cycle, this compound effectively halts cell cycle progression, primarily inducing a G2/M phase arrest in asynchronously growing cell lines and a G1/S arrest in cells synchronized by serum starvation.[1] This targeted inhibition ultimately leads to anti-proliferative effects and, in some cases, apoptosis.
The primary molecular mechanism involves the inhibition of the kinase activity of CDK1/cyclin B and CDK2/cyclin A3 complexes.[2][3] This prevents the phosphorylation of key downstream substrates, most notably the Retinoblastoma protein (Rb). The inhibition of Rb phosphorylation is a critical event that prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase Complex | IC50 (nM) |
| CDK2/cyclin A3 | 5.4[2][3] |
| CDK1/cyclin B | 9.5[2][3] |
| CDK2/cyclin E | 22 |
| ROCKII | 600[2] |
| PDK1 | 800[2] |
| DYRK1A | 900[2] |
| CDK4/D1 | 1600[2] |
Table 2: Cellular Effects of this compound
| Cell Line/Condition | Parameter | Value |
| SKUT-1B | LC50 (24h exposure) | 2.6 µM[1] |
| CDK2 WT MEFs | GI50 | 14 µM[1] |
| CDK2 KO MEFs | GI50 | >30 µM[1] |
| Human MCF-7 breast carcinoma | GI50 | 8 µM |
Signaling Pathway
The following diagram illustrates the core signaling pathway through which this compound exerts its effects on the cell cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Count cells to ensure a concentration of approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 800 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation
This protocol is used to detect the phosphorylation status of Rb protein, a key substrate of CDK2.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811) antibody
-
Mouse anti-total-Rb antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control like β-actin.
-
In Vitro Kinase Assay
This protocol is used to directly measure the inhibitory effect of this compound on the kinase activity of CDK1/cyclin B and CDK2/cyclin A3.
Materials:
-
Recombinant active CDK1/cyclin B and CDK2/cyclin A3 enzymes
-
Histone H1 (as a substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, the CDK enzyme, and the substrate (Histone H1).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Pre-incubate for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle.
References
The CDK Selectivity Profile of NU6102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU6102 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK1 and CDK2. This technical guide provides a comprehensive overview of the CDK selectivity profile of this compound, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visual representations of the key signaling pathways influenced by this compound. The information herein is intended to support further research and drug development efforts centered on CDK inhibition.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound, a purine (B94841) derivative, has emerged as a powerful tool for studying the biological functions of specific CDKs due to its high potency and selectivity. This document details the inhibitory profile of this compound against a panel of kinases, outlines common experimental procedures for determining such profiles, and illustrates the compound's impact on crucial cellular signaling pathways.
CDK Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against a range of cyclin-dependent kinases and other kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the compound's strong preference for CDK1 and CDK2.
| Kinase Target | Cyclin Partner | IC50 |
| CDK2 | Cyclin A3 | 5.4 nM [1] |
| CDK1 | Cyclin B | 9.5 nM [1] |
| ROCKII | - | 0.6 µM[1] |
| PDK1 | - | 0.8 µM[1] |
| DYRK1A | - | 0.9 µM[1] |
| CDK4 | - | 1.6 µM [1] |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible biochemical assays. Below are detailed methodologies for common assays used in the field of kinase inhibitor profiling.
Radiometric Kinase Assay (Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) onto a substrate by the kinase.
Materials:
-
Kinase (e.g., CDK2/Cyclin A)
-
Substrate (e.g., Histone H1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound (or other inhibitor) at various concentrations
-
Phosphocellulose paper
-
Wash buffer (e.g., 1% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add serially diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabel.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®)
This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.
Materials:
-
Kinase (e.g., CDK2/Cyclin E1)
-
Europium-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer
-
This compound (or other inhibitor) at various concentrations
-
384-well microplate
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in the kinase buffer.
-
In a 384-well plate, add the serially diluted this compound or vehicle control.
-
Add the kinase/antibody solution to all wells.
-
Add the fluorescent tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal on a compatible plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer are bound to the kinase.
-
In the presence of an inhibitor like this compound, the tracer is displaced, leading to a decrease in the FRET signal.
-
Calculate the IC50 value from the dose-response curve of the FRET signal versus inhibitor concentration.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase (e.g., CDK2/Cyclin A2)
-
Substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
This compound (or other inhibitor) at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque microplate
-
Luminometer
Procedure:
-
Set up the kinase reaction in a microplate well by combining the kinase, substrate, and kinase buffer.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 30 minutes).[3]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
This compound exerts its cellular effects by inhibiting key regulators of the cell cycle. This leads to cell cycle arrest, primarily at the G2/M transition, and impacts critical signaling pathways such as the Retinoblastoma (Rb) pathway.
The Retinoblastoma (Rb) Signaling Pathway
The Rb protein is a tumor suppressor that controls the G1/S checkpoint by sequestering the E2F transcription factor. Phosphorylation of Rb by CDKs, including CDK2, leads to the release of E2F, allowing the transcription of genes necessary for S-phase entry. This compound, by inhibiting CDK2, prevents the hyperphosphorylation of Rb, thus maintaining its inhibitory grip on E2F and blocking cell cycle progression.[4][5]
G2/M Cell Cycle Arrest
This compound has been shown to induce a G2/M cell cycle arrest.[4] This is consistent with its potent inhibition of CDK1/Cyclin B, the master regulator of the G2/M transition. Inhibition of CDK1 prevents the phosphorylation of numerous substrates required for entry into mitosis, leading to cell cycle arrest at this checkpoint.
Experimental Workflow for Kinase Inhibition Profiling
A typical workflow for assessing the selectivity of a kinase inhibitor like this compound involves a multi-step process, from initial high-throughput screening to detailed IC50 determination.
Conclusion
This compound is a highly potent and selective inhibitor of CDK1 and CDK2, with significantly less activity against other kinases such as CDK4. This selectivity profile makes it an invaluable research tool for dissecting the specific roles of CDK1 and CDK2 in cellular processes. The methodologies described provide a framework for the continued investigation of this compound and the development of next-generation CDK inhibitors. The ability of this compound to induce G2/M cell cycle arrest and inhibit the Rb pathway underscores its potential as a lead compound in the development of novel anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.jp [promega.jp]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
NU6102: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of NU6102, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Since its discovery, this compound has served as a valuable tool for studying the roles of these kinases in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. This whitepaper details the discovery of this compound, its chemical structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays used in its characterization. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.
Discovery and Chemical Structure
This compound, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant advancement from earlier lead compounds, demonstrating substantially improved potency.[2]
Chemical Structure:
-
IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yl]amino]benzenesulfonamide[4]
-
Molecular Formula: C₁₈H₂₂N₆O₃S[5]
-
Molecular Weight: 402.47 g/mol [5]
-
CAS Number: 444722-95-6[5]
The chemical structure of this compound features a purine (B94841) scaffold, a common feature in ATP-competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the kinase active site.[1][3]
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.
Table 1: In vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC₅₀ (nM) |
| CDK1/cyclin B | 9.5[1][3] |
| CDK2/cyclin A | 5.4[1][3] |
| CDK4 | 1600[1] |
| DYRK1A | 900[1] |
| PDK1 | 800[1] |
| ROCKII | 600[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (µM) | Reference |
| SKUT-1B | LC₅₀ (24h exposure) | 2.6 | [5] |
| CDK2 WT MEFs | GI₅₀ | 14 | [5] |
| CDK2 KO MEFs | GI₅₀ | >30 | [5] |
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.
-
CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.
-
CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase progression, respectively.
By inhibiting these kinases, this compound induces cell cycle arrest, primarily at the G2/M phase, and can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by this compound is the prevention of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of NU6102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU6102 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are key regulators of the cell cycle.[1][2] Its ability to arrest cell cycle progression makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Data Presentation: In Vitro Potency and IC50 of this compound
The inhibitory activity of this compound has been quantified against a panel of protein kinases, demonstrating high potency for CDK1 and CDK2. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized below.
| Target Kinase | Cyclin Partner | IC50 (nM) |
| CDK2 | Cyclin A3 | 5.4[1][2] |
| CDK1 | Cyclin B | 9.5[1][2] |
| CDK4 | - | 1600[1][2] |
| DYRK1A | - | 900[1][2] |
| PDK1 | - | 800[1][2] |
| ROCKII | - | 600[1][2] |
Table 1: Biochemical IC50 Values of this compound against various kinases.
The cellular effects of this compound have been evaluated in various cancer cell lines, leading to growth inhibition and cell cycle arrest.
| Cell Line | Cell Type | Parameter | Value (µM) | Exposure Time (h) |
| SKUT-1B | Uterine Leiomyosarcoma | LC50 | 2.6 | 24[1][2] |
| CDK2 WT MEFs | Mouse Embryonic Fibroblasts | GI50 | 14 | Not Specified[1] |
| CDK2 KO MEFs | Mouse Embryonic Fibroblasts | GI50 | >30 | Not Specified[1] |
Table 2: Cellular Potency of this compound in different cell lines.
Experimental Protocols
The determination of this compound's in vitro potency involves biochemical assays to measure direct kinase inhibition and cell-based assays to assess its effects on cell proliferation and viability.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of this compound against CDK2/cyclin A using a radiometric filter binding assay with Histone H1 as a substrate.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 (substrate)
-
This compound (test inhibitor)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CDK2/cyclin A enzyme, and the Histone H1 substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Histone H1 will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific binding.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., SKUT-1B) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., SKUT-1B)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the LC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting CDK1 and CDK2, which are crucial for cell cycle progression. The diagram below illustrates the canonical CDK2/Rb/E2F signaling pathway that is disrupted by this compound, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[3][4][5]
Caption: Simplified signaling pathway of this compound action on cell cycle progression.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: General experimental workflow for in vitro IC50 determination.
References
The Biological Effects of NU6102 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of NU6102, a potent inhibitor of cyclin-dependent kinases (CDKs), in various cancer cell lines. This document details the mechanism of action of this compound, its impact on cell cycle progression and apoptosis, and its effects on key signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.
Core Mechanism of Action: Inhibition of CDK1 and CDK2
This compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[2] this compound exhibits high potency against these kinases, with IC50 values of 9.5 nM for CDK1/cyclin B and 5.4 nM for CDK2/cyclin A3.[3] The compound shows selectivity for CDK1 and CDK2 over other kinases such as CDK4.[3] By inhibiting CDK1 and CDK2, this compound effectively halts the progression of the cell cycle, leading to growth arrest and, in many cases, apoptosis of cancer cells.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, detailing its inhibitory concentrations for kinase activity, cell growth, and cytotoxicity.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9.5 |
| CDK2/cyclin A3 | 5.4 |
| CDK4 | 1600 |
| DYRK1A | 900 |
| PDK1 | 800 |
| ROCKII | 600 |
Data sourced from MedchemExpress.[3]
Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value (µM) | Notes |
| SKUT-1B | Uterine Leiomyosarcoma | LC50 (24h) | 2.6 | Induces G2 arrest and inhibits Rb phosphorylation.[4] |
| CDK2 WT MEFs | Mouse Embryonic Fibroblasts | GI50 | 14 | Selectively inhibits the growth of CDK2 wild-type cells.[4] |
| CDK2 KO MEFs | Mouse Embryonic Fibroblasts | GI50 | >30 | Demonstrates CDK2-dependent growth inhibition.[4] |
| HCT 116 | Colon Carcinoma | - | - | More potent than olomoucine (B1683950) or NU-2058.[5] |
Effects on Cell Cycle and Apoptosis
Cell Cycle Arrest
A primary consequence of CDK1 and CDK2 inhibition by this compound is the induction of cell cycle arrest. The specific phase of arrest can depend on the cellular context and experimental conditions. In asynchronously growing cancer cell lines, this compound treatment typically leads to a G2/M phase arrest.[1] However, in cells that are synchronized and then released from serum starvation, a G1/S arrest is observed.[1] This dual effect highlights the critical roles of CDK2 in the G1/S transition and CDK1 in the G2/M transition.
Induction of Apoptosis
Beyond cytostatic effects, this compound can also induce programmed cell death, or apoptosis, in cancer cells. Inhibition of CDK2 has been shown to be a necessary component for the execution of apoptosis in some cellular contexts.[6] The mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that CDK2 activity is downstream of caspase activation and is required for the morphological changes associated with apoptosis, such as chromatin condensation.[1][6] The inhibition of CDK2 can lead to the downregulation of anti-apoptotic proteins, further sensitizing cells to apoptosis.
Impact on Signaling Pathways
The biological effects of this compound are mediated through its modulation of key cancer-related signaling pathways.
The CDK1/2-Rb-E2F Signaling Pathway
A central pathway regulated by this compound is the Retinoblastoma (Rb) protein pathway. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. CDK2, in complex with cyclin E, phosphorylates Rb, leading to the release of E2F and cell cycle progression. By inhibiting CDK2, this compound prevents the phosphorylation of Rb, thus maintaining its inhibitory grip on E2F and causing a G1/S arrest.[4] Similarly, CDK1 inhibition by this compound contributes to G2/M arrest by preventing the phosphorylation of various substrates required for mitotic entry.
The Apoptosis Pathway
Inhibition of CDK2 by this compound can trigger the intrinsic apoptotic pathway. This process is often mediated by the activation of caspases. CDK2 inhibition can lead to the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other CDK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.[8]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Rb Phosphorylation
This method is used to detect the phosphorylation status of the Retinoblastoma protein.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Rb and anti-total-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Rb for normalization.
Conclusion
This compound is a potent and selective inhibitor of CDK1 and CDK2 that demonstrates significant anti-cancer activity in a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis through the modulation of the Rb and caspase signaling pathways makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biological effects of this compound and other CDK inhibitors.
References
- 1. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Caspase-dependent Cdk activity is a requisite effector of apoptotic death events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
NU6102: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NU6102 is a synthetic, cell-permeable purine (B94841) derivative that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on the cell cycle and cancer cell proliferation. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound, with the chemical name O6-Cyclohexylmethyl-2-(4-sulfamoylanilino)purine, is a well-characterized small molecule inhibitor. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 444722-95-6[1][2][3][4] |
| Molecular Formula | C₁₈H₂₂N₆O₃S[1][2] |
| Molecular Weight | 402.47 g/mol [1][2] |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Selectivity
This compound functions as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3 complexes.[1] Its inhibitory activity is highly selective for these two CDKs over other kinases, as demonstrated by in vitro kinase assays.
| Kinase Target | IC₅₀ (nM) |
| CDK2/cyclin A3 | 5.4[1] |
| CDK1/cyclin B | 9.5[1] |
| ROCKII | 600[1] |
| PDK1 | 800[1] |
| DYRK1A | 900[1] |
| CDK4/D1 | 1600[1] |
The mechanism of action involves this compound binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.
Biological Effects
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in a phase-dependent manner. In asynchronously growing cancer cell lines, treatment with this compound leads to a G2/M phase arrest. In contrast, when cells are synchronized and then released from serum starvation, this compound causes a G1/S phase arrest. This demonstrates its role in disrupting the normal progression of the cell cycle at critical checkpoints.
Anti-proliferative Activity
This compound exhibits anti-proliferative properties against various cancer cell lines. The growth inhibitory effects are quantified by GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (lethal concentration for 50% of cells) values.
| Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |
| MCF-7 (Breast Carcinoma) | 8 | Not Reported |
| SKUT-1B (Uterine Sarcoma) | Not Reported | 2.6 (24h exposure)[1] |
The anti-proliferative effects are linked to the inhibition of CDK1 and CDK2, which leads to the downstream inhibition of retinoblastoma protein (Rb) phosphorylation.
Experimental Protocols
The following are general methodologies for key experiments involving CDK inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of this compound on CDK1/2 kinase activity.
-
Reaction Setup: In a microplate, combine the purified active CDK1/cyclin B or CDK2/cyclin A3 enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP (can be radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection: The amount of phosphorylated substrate can be quantified. If using radiolabeled ATP, this can be done by SDS-PAGE followed by autoradiography or by using a scintillation counter. Non-radioactive methods often employ antibodies specific to the phosphorylated substrate or luminescence-based ATP detection kits.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies
While this compound itself has limited solubility, a water-soluble prodrug, NU6301, has been developed for in vivo applications. NU6301 is rapidly converted to this compound in plasma. In mouse xenograft models using SKUT-1B tumor cells, administration of NU6301 led to tumor growth delay and inhibition of Rb phosphorylation in the tumor tissue, demonstrating the in vivo efficacy of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of CDK1 and CDK2 in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. Its high potency and selectivity make it a precise instrument for dissecting the complex signaling pathways governed by these key kinases. The information and protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their studies.
References
- 1. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to NU6102 and other Purine-Based CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purine-based cyclin-dependent kinase (CDK) inhibitor, NU6102, and compares its activity with other notable purine-based CDK inhibitors, roscovitine (B1683857) and olomoucine (B1683950). This document details their mechanism of action, inhibitory profiles, and the experimental methodologies used for their characterization.
Introduction to Purine-Based CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Purine (B94841) analogs have emerged as a significant class of CDK inhibitors, acting as ATP-competitive inhibitors that bind to the kinase domain of CDKs.[2] This guide focuses on this compound, a potent CDK inhibitor, and provides a comparative analysis with the well-characterized purine-based inhibitors roscovitine and olomoucine.[3][4][5]
Chemical Structures
The chemical structures of this compound, roscovitine, and olomoucine are presented below. All three compounds share a common purine scaffold.
-
This compound : O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine[6][7]
-
Roscovitine : 2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine[8]
-
Olomoucine : 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol[9]
Comparative Inhibitory Activity
The inhibitory activity of this compound, roscovitine, and olomoucine against a panel of CDKs and other kinases is summarized in the table below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | This compound IC50 | Roscovitine IC50 | Olomoucine IC50 |
| CDK1/cyclin B | 9.5 nM[3][5] | 0.65 µM[3][10] | 7 µM[4][11] |
| CDK2/cyclin A | 5.4 nM[3][5] | 0.7 µM[3] | 7 µM[4] |
| CDK2/cyclin E | Not Reported | 0.7 µM[3] | 7 µM[4] |
| CDK4/cyclin D1 | 1.6 µM[3][5] | >100 µM[3] | 19.8 µM |
| CDK5/p35 | Not Reported | 0.16 - 0.2 µM[10] | 3 µM[4] |
| CDK7/cyclin H | Not Reported | 0.49 µM | 0.45 µM |
| CDK9/cyclin T | Not Reported | Not Reported | 0.06 µM |
| DYRK1A | 0.9 µM[3][5] | Not Reported | Not Reported |
| PDK1 | 0.8 µM[3][5] | Not Reported | Not Reported |
| ROCKII | 0.6 µM[3][5] | Not Reported | Not Reported |
| ERK1/p44 MAPK | Not Reported | 34 µM[3] | 25 µM[4] |
| ERK2 | Not Reported | 14 µM[3] | Not Reported |
Signaling Pathways and Mechanism of Action
Purine-based CDK inhibitors exert their effects by competitively binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates. This inhibition disrupts the normal progression of the cell cycle. The primary mechanism involves the inhibition of CDK2, which is crucial for the G1/S phase transition, and CDK1, which is essential for the G2/M transition.
The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest. Inhibition of CDK1 leads to a G2/M arrest.[3] this compound has been shown to induce a G2 arrest in SKUT-1B cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of purine-based CDK inhibitors, with a focus on this compound.
This protocol is a general representation of how the inhibitory activity of compounds like this compound is determined. Specific details may vary based on the kinase and substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., CDK2/cyclin A), a suitable substrate (e.g., Histone H1), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP, typically including a radioactive isotope like [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop reagent, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Quantification: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell viability assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells (e.g., SKUT-1B) in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the CDK inhibitor (e.g., this compound, 0-30 µM) for a specified period (e.g., 24 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This technique is used to assess the phosphorylation status of key CDK substrates like the Retinoblastoma protein (Rb).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the CDK inhibitor as described in the cell viability assay. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[11]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane with an antibody against the total protein as a loading control.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[11]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.[11]
Conclusion
This compound is a potent and selective inhibitor of CDK1 and CDK2, demonstrating greater efficacy than earlier purine-based inhibitors like roscovitine and olomoucine against these key cell cycle regulators. The experimental protocols detailed in this guide provide a framework for the characterization of such inhibitors. The continued development and study of purine-based CDK inhibitors hold significant promise for the advancement of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.jp [promega.jp]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Activation of the NU6102 Prodrug, NU6301
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, activation, and biological activity of NU6301, a water-soluble prodrug of the potent cyclin-dependent kinase (CDK) inhibitor, NU6102. This document details the rationale behind the prodrug approach, the synthetic strategy for NU6301, its mechanism of activation, and the subsequent cellular effects of the active compound, this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with diagrams generated using the DOT language.
Introduction to this compound and the Prodrug Strategy
This compound, with the chemical name O⁶-cyclohexylmethyl-2-(4'-sulphamoylanilino)purine, is a potent and selective inhibitor of CDK1 and CDK2.[1][2] These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Specifically, this compound demonstrates high affinity for CDK1/cyclin B and CDK2/cyclin A3 complexes, which are essential for the G2/M and G1/S transitions of the cell cycle, respectively.[2][4] Despite its potent anti-proliferative properties, this compound suffers from limited aqueous solubility, which hinders its clinical development and in vivo administration.[2]
To overcome this limitation, a water-soluble prodrug, NU6301, was developed.[5] NU6301 is the N-acetyl derivative of this compound, identified as N-Acetyl-4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-benzenesulfonamide potassium salt. This modification significantly enhances the compound's solubility, allowing for effective in vivo administration. The prodrug is designed to be rapidly converted to the active drug, this compound, in the physiological environment.[3][5]
Synthesis of NU6301 from this compound
Generalized Synthetic Workflow
The logical workflow for the synthesis of NU6301 from this compound is depicted in the following diagram.
Activation of the Prodrug NU6301
The efficacy of NU6301 as a prodrug lies in its efficient conversion to the active inhibitor, this compound, in vivo. This activation is a critical step for the therapeutic action of the compound.
Mechanism of Activation
NU6301 is designed to be stable in aqueous solution but susceptible to enzymatic hydrolysis in a biological environment. The activation mechanism involves the cleavage of the N-acetyl bond on the sulfonamide moiety, releasing this compound. This hydrolysis is likely mediated by plasma esterases or amidases.[8] In vivo studies in mice have demonstrated that NU6301 is rapidly converted to this compound following administration.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug NU6301, providing a basis for the evaluation of their preclinical efficacy.
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| CDK1/cyclin B | 9.5 | [2][4] |
| CDK2/cyclin A3 | 5.4 | [2][4] |
| CDK4 | 1600 | [2][4] |
| DYRK1A | 900 | [2][4] |
| PDK1 | 800 | [2][4] |
| ROCKII | 600 | [2][4] |
Cellular Activity of this compound
| Cell Line | Assay Type | Value (µM) | Exposure Time | Reference(s) |
| SKUT-1B | LC₅₀ | 2.6 | 24 hours | [5] |
| CDK2 WT MEFs | GI₅₀ | 14 | Not specified | [5] |
| CDK2 KO MEFs | GI₅₀ | >30 | Not specified | [5] |
| MCF-7 | GI₅₀ | 8 | Not specified | [4] |
In Vivo Pharmacokinetics of NU6301 and this compound
| Administration Route (NU6301) | Dose (mg/kg) | Peak Plasma [this compound] (µM) | Time to Peak | Reference(s) |
| Intravenous (i.v.) | Not specified | 12 | 5 minutes | [3] |
| Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [3] |
| Administration Route (this compound) | Max. Dose (mg/kg) | Peak Plasma [this compound] (µM) | Reference(s) |
| Intravenous (i.v.) | 1 | 0.92 | [2] |
Signaling Pathway of this compound Action
This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which are key regulators of cell cycle progression. The primary downstream target of these CDKs is the Retinoblastoma protein (pRb). Inhibition of CDK1/2 by this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and cell cycle progression, ultimately leading to cell cycle arrest.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NU6301 and this compound.
Synthesis of NU6301 (General Protocol)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like 4-dimethylaminopyridine, DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Potassium hydroxide (B78521) or potassium carbonate
Procedure:
-
Dissolve this compound in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (or DMAP) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude N-acetylated product (NU6301) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
To form the potassium salt, dissolve the purified NU6301 in a suitable solvent like ethanol or methanol and add an equimolar amount of a potassium base (e.g., KOH or K2CO3) dissolved in a minimal amount of water or alcohol.
-
Stir the mixture until salt formation is complete, which can be monitored by the precipitation of the salt or by analytical techniques.
-
Isolate the NU6301 potassium salt by filtration or by evaporation of the solvent.
In Vitro CDK2 Kinase Inhibition Assay
Materials:
-
Recombinant active CDK2/Cyclin A3 enzyme complex
-
Histone H1 (as substrate)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other suitable capture membrane (for radioactive assays)
-
Scintillation counter or luminescence plate reader
Procedure (Radiometric Assay):
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the CDK2/Cyclin A3 enzyme and Histone H1 substrate to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition (GI₅₀) Assay
Materials:
-
Cancer cell line of interest (e.g., SKUT-1B)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) or other cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Trichloroacetic acid (TCA) (for SRB assay)
-
Tris base solution (for SRB assay)
-
Plate reader
Procedure (SRB Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The following day, treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration. The GI₅₀ is the concentration of the drug that causes a 50% reduction in the net protein increase (as measured by SRB staining) in treated cells compared to control cells.
Conclusion
The development of the water-soluble prodrug NU6301 represents a significant advancement in the preclinical evaluation of the potent CDK inhibitor this compound. The N-acetylation strategy effectively addresses the solubility limitations of the parent compound, enabling robust in vivo studies. The rapid and efficient conversion of NU6301 to this compound in the plasma ensures that the therapeutic efficacy of the active drug is maintained. The detailed understanding of its synthesis, activation, and mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and development of this promising anti-cancer agent.
References
- 1. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cdk1/2 Inhibitor II, this compound The Cdk1/2 Inhibitor II, this compound, also referenced under CAS 444722-95-6, controls the biological activity of Cdk1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 444722-95-6 [sigmaaldrich.com]
- 5. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: NU6102 Cell Culture Treatment Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
NU6102 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating high selectivity for CDK1 and CDK2.[1][2] CDKs are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[3][4] this compound inhibits CDK1/cyclin B and CDK2/cyclin A3 complexes in the nanomolar range, making it a valuable tool for studying cell cycle control and a potential anti-proliferative agent for cancer research.[2] These application notes provide a detailed protocol for the use of this compound in cell culture, including its mechanism of action, quantitative data on its efficacy, and step-by-step experimental procedures.
Mechanism of Action
This compound primarily exerts its anti-proliferative effects by targeting key regulators of the cell cycle. It competitively binds to the ATP pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates.[2][5] Inhibition of CDK2 (complexed with cyclin E or cyclin A) blocks the G1/S phase transition and progression through S phase, primarily by preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][6][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. Inhibition of CDK1 (complexed with cyclin B) leads to arrest at the G2/M transition.[1][8] The cellular outcome of this compound treatment is typically cell cycle arrest, inhibition of cell growth, and in some cases, cytotoxicity.[1][6]
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various kinases and cell lines. The data highlights its potency and selectivity for CDK1 and CDK2.
| Target / Cell Line | Parameter | Value | Reference |
| Biochemical Assays | |||
| CDK2/cyclin A3 | IC₅₀ | 5.4 nM | [1] |
| CDK1/cyclin B | IC₅₀ | 9.5 nM | [1] |
| CDK4/D1 | IC₅₀ | 1.6 µM | [2] |
| DYRK1A | IC₅₀ | 0.9 µM | |
| PDK1 | IC₅₀ | 0.8 µM | |
| ROCKII | IC₅₀ | 0.6 µM | [2] |
| Cell-Based Assays | |||
| SKUT-1B (Uterine Sarcoma) | LC₅₀ (24h) | 2.6 µM | [1][6][9] |
| MCF-7 (Breast Cancer) | GI₅₀ | 8 µM | [2] |
| CDK2 WT MEFs | GI₅₀ | 14 µM | [1][6] |
| CDK2 KO MEFs | GI₅₀ | >30 µM | [1][6] |
-
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
-
LC₅₀: The concentration of a drug that is lethal to 50% of the cells.
-
GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (M.W. 402.5 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 50 mM. To prepare a 10 mM stock solution, dissolve 4.025 mg of this compound powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Keep protected from light and air.
General Protocol for Cell Treatment
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 96-well for viability, 6-well for cell cycle)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation for 18-24 hours.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 30 µM.[1]
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used. This is typically ≤0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the cell type and experimental endpoint.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.[1][6]
Experimental Workflow Visualization
Caption: A typical experimental workflow for this compound cell culture treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdk1/2 Inhibitor II, this compound The Cdk1/2 Inhibitor II, this compound, also referenced under CAS 444722-95-6, controls the biological activity of Cdk1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 444722-95-6 [sigmaaldrich.com]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Preparation of NU6102 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NU6102 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B and CDK2/cyclin A3 with IC₅₀ values of 9.5 nM and 5.4 nM, respectively[1][2]. Its ability to induce cell cycle arrest, typically at the G2/M phase, makes it a valuable tool in cancer research and cell biology studies[2]. Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
For accurate and reproducible experiments, it is crucial to start with precisely prepared reagents. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂N₆O₃S | [3][4][5] |
| Molecular Weight | 402.47 g/mol | [1][3][5] |
| Appearance | White to yellow solid | [1][5] |
| Purity | ≥95% | [3][5] |
| Solubility in DMSO | Up to 100 mg/mL (248.47 mM)[1]. Also reported as 50 mM and 20 mg/mL[5]. Use of newly opened DMSO and sonication is recommended for high concentrations[1]. | [1][5] |
| Powder Storage | 3 years at -20°C or 2 years at 4°C | [1] |
| Stock Solution Storage | 6 months at -80°C or 1 month at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles[1][6]. | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Calculation for Stock Solution Preparation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 402.47 g/mol x 1 mL
-
Mass (mg) = 4.0247 mg
Therefore, you would need to weigh out approximately 4.02 mg of this compound powder.
The table below provides the required mass of this compound for preparing common stock solution concentrations.
| Desired Concentration | Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.402 mg |
| 10 mM | 1 mL | 4.02 mg |
| 25 mM | 1 mL | 10.06 mg |
| 50 mM | 1 mL | 20.12 mg |
Step-by-Step Protocol for Preparing this compound Stock Solution
-
Preparation: Before starting, allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. It is advisable to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility[1].
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (Optional): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution[1]. Visually inspect the solution to ensure no particulates remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound[1][6].
-
Labeling and Freezing: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][6].
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cdk1/2 Inhibitor II, this compound The Cdk1/2 Inhibitor II, this compound, also referenced under CAS 444722-95-6, controls the biological activity of Cdk1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 444722-95-6 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimal Working Concentration of NU6102 for Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU6102 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest, making this compound a valuable tool for cancer research and drug development. These application notes provide detailed information on the optimal working concentration of this compound for inducing cell cycle arrest, along with comprehensive protocols for its use and analysis.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK1 and CDK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the normal progression of the cell cycle. In asynchronously growing cell populations, this compound treatment typically results in a robust arrest at the G2/M phase of the cell cycle.[1] For cells that are synchronized and then released, this compound can induce a G1/S arrest.[1]
Data Presentation
The optimal working concentration of this compound for inducing cell cycle arrest is cell-line dependent. Below is a summary of its inhibitory concentrations against various kinases and its effect on the viability of a human uterine leiomyosarcoma cell line, SKUT-1B.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A3 | 5.4 |
| CDK1/cyclin B | 9.5 |
| CDK4/cyclin D1 | 1600 |
| DYRK1A | 900 |
| PDK1 | 800 |
| ROCKII | 600 |
Source: MedchemExpress.com[1]
Table 2: Effect of this compound on SKUT-1B Cell Viability and Cell Cycle
| Parameter | Value (µM) | Incubation Time (hours) |
| LC50 | 2.6 | 24 |
| GI50 (CDK2 WT MEFs) | 14 | Not Specified |
| GI50 (CDK2 KO MEFs) | >30 | Not Specified |
Source: MedchemExpress.com[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 50 mM. To prepare a 10 mM stock solution, dissolve 4.025 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Induction of Cell Cycle Arrest with this compound
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, dilute the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A good starting range for many cancer cell lines is 1-10 µM. For SKUT-1B cells, concentrations between 0 and 30 µM have been used.[1] A vehicle control (DMSO) should be included at a concentration equivalent to the highest volume of this compound stock solution used.
-
Incubation: Incubate the cells for the desired period. A typical incubation time to observe G2/M arrest is 16-24 hours. A time-course experiment (e.g., 6, 12, 18, 24 hours) is recommended to determine the optimal treatment duration.
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Harvested cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation:
-
Wash the harvested cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Caption: Experimental workflow for this compound-induced cell cycle arrest and analysis.
References
Application Notes and Protocols for G2/M Synchronization of Cells Using NU6102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cultured cells to a specific phase of the cell cycle is a critical technique in cellular and molecular biology, particularly in cancer research and drug development. It allows for the detailed study of phase-specific cellular events and the evaluation of the efficacy of cell cycle-dependent therapeutic agents. NU6102 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B and CDK2/cyclin A3.[1] This inhibitory action effectively blocks cells at the G2/M transition, making this compound a valuable tool for synchronizing cell populations in the G2 phase of the cell cycle. These application notes provide detailed protocols for using this compound to achieve G2/M synchronization, methods for verification, and an overview of the underlying signaling pathways.
Mechanism of Action: G2/M Arrest via CDK1/CDK2 Inhibition
The transition from the G2 to the M phase is a tightly regulated process orchestrated by the activation of the CDK1/cyclin B complex. This compound exerts its effect by directly inhibiting the kinase activity of CDK1 and CDK2. Inhibition of CDK1 prevents the phosphorylation of key substrates required for mitotic entry, such as lamins and histone H1, leading to cell cycle arrest at the G2/M boundary.[1]
Data Presentation
The efficacy of this compound is cell-line dependent. The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target | IC50 (nM) |
| CDK1/cyclin B | 9.5[1] |
| CDK2/cyclin A3 | 5.4[1] |
| CDK4 | 1600[1] |
| DYRK1A | 900[1] |
| PDK1 | 800[1] |
| ROCKII | 600[1] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay | Value (µM) | Exposure Time |
| SKUT-1B | LC50 | 2.6 | 24 hours[1] |
| CDK2 WT MEFs | GI50 | 14 | Not Specified[1] |
| CDK2 KO MEFs | GI50 | >30 | Not Specified[1] |
| HCT 116 | Antiproliferative | More potent than olomoucine | Not Specified |
Experimental Protocols
Protocol 1: G2/M Synchronization of Adherent Cells (e.g., HeLa, MCF-7) using this compound
Materials:
-
Adherent cells (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or culture flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or culture flasks at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
This compound Preparation: Prepare the desired final concentration of this compound by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) and a time-course experiment (e.g., 12, 18, 24 hours) to determine the optimal conditions for your specific cell line. A common starting point is 10 µM for 18-24 hours.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Incubate for a few minutes at 37°C until cells are detached.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Verification: Proceed to Protocol 2 for verification of G2/M arrest by flow cytometry.
Protocol 2: Verification of G2/M Arrest by Flow Cytometry
Materials:
-
Harvested cell pellet (from Protocol 1)
-
Ice-cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the cell pellet from Protocol 1 in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice or at -20°C for at least 30 minutes (can be stored at -20°C for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set the appropriate gates to exclude debris and doublets.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram. Cells in G1 phase will have 2N DNA content, cells in S phase will have DNA content between 2N and 4N, and cells in G2/M phase will have 4N DNA content. A successful G2/M synchronization will show a significant accumulation of cells in the G2/M peak compared to the asynchronous (vehicle-treated) control.
-
Signaling Pathway Visualization
The G2/M checkpoint is a complex signaling network that ensures the fidelity of cell division. This compound primarily targets CDK1, a master regulator of this transition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low synchronization efficiency | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions for your specific cell line. |
| Cell density is too high or too low. | Ensure cells are in the exponential growth phase and at the recommended confluency. | |
| High cell death | This compound concentration is too high. | Reduce the concentration of this compound. |
| Prolonged incubation time. | Reduce the incubation time. | |
| Poor flow cytometry resolution | Improper cell fixation. | Ensure proper fixation with ice-cold 70% ethanol. |
| Cell clumps. | Gently vortex during fixation and pass cells through a cell strainer before analysis. | |
| RNase A not active. | Ensure RNase A is properly stored and active. |
Conclusion
This compound is a potent and selective inhibitor of CDK1 and CDK2, making it an effective tool for synchronizing cells in the G2/M phase of the cell cycle. The protocols provided here offer a starting point for researchers to establish optimal conditions for their specific experimental needs. Careful optimization and verification are crucial for achieving high synchronization efficiency and maintaining cell viability. The ability to enrich cell populations in the G2 phase opens up numerous possibilities for studying the molecular events of mitosis and for the development of novel cancer therapeutics.
References
Application Note: Analysis of Retinoblastoma Protein (pRb) Phosphorylation Inhibition by NU6102 using Western Blot
For Research Use Only.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation, primarily by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. Phosphorylation of pRb by CDK/cyclin complexes, such as CDK2/cyclin E and CDK1/cyclin B, leads to the release of E2F, thereby promoting cell cycle progression.[1][2][3] Dysregulation of the pRb pathway is a hallmark of many cancers.
NU6102 is a potent and selective inhibitor of CDK1 and CDK2.[1][4] It exhibits high affinity for CDK1/cyclin B and CDK2/cyclin A3 with IC50 values of 9.5 nM and 5.4 nM, respectively.[1][4] By inhibiting CDK1 and CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, maintaining it in its active, growth-suppressive state and leading to cell cycle arrest.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibition of pRb phosphorylation in cells treated with this compound.
Principle of the Assay
This protocol describes the immunodetection of total pRb and its phosphorylated forms (specifically at Serine 807/811, a key CDK phosphorylation site) by Western blot. Cultured cells are treated with varying concentrations of this compound. Following treatment, cells are lysed to extract total protein. Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with specific primary antibodies targeting total pRb and phospho-pRb (Ser807/811). A horseradish peroxidase (HRP)-conjugated secondary antibody is used for chemiluminescent detection. The resulting band intensities are quantified using densitometry, allowing for the determination of the dose-dependent inhibitory effect of this compound on pRb phosphorylation.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound on relevant kinases is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9.5[1][4] |
| CDK2/cyclin A3 | 5.4[1][4] |
| CDK4 | 1600[4] |
Experimental Data: Inhibition of pRb Phosphorylation
The following table provides a template for presenting the results from a Western blot experiment designed to measure the inhibition of pRb phosphorylation by this compound.
| This compound Concentration (nM) | Phospho-pRb (Ser807/811) Intensity (Arbitrary Units) | Total pRb Intensity (Arbitrary Units) | Ratio (Phospho-pRb / Total pRb) | % Inhibition of pRb Phosphorylation |
| 0 (Vehicle) | 0 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
% Inhibition is calculated relative to the vehicle-treated control after normalization to total pRb.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with intact Rb signaling (e.g., MCF-7, HeLa, SKUT-1B).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4X Laemmli Sample Buffer.
-
Precast Tris-Glycine SDS-PAGE Gels or reagents for hand-casting.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when using phospho-specific antibodies, as casein is a phosphoprotein and can cause high background.[6]
-
Primary Antibodies:
-
Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescent (ECL) Substrate.
-
Imaging System for chemiluminescence detection.
Step-by-Step Protocol
1. Cell Seeding and Treatment:
a. Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Prepare serial dilutions of this compound in cell culture medium from the stock solution. A suggested concentration range is 0, 10, 50, 100, 250, and 500 nM. Include a DMSO-only vehicle control. d. Aspirate the old medium and treat the cells with the this compound-containing medium for a predetermined time (e.g., 24 hours).[5]
2. Cell Lysis and Protein Quantification:
a. After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[6] c. Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.[9] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9] f. Carefully transfer the supernatant (total protein extract) to new pre-chilled tubes. g. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder in one lane. e. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4. Protein Transfer:
a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus. Follow the manufacturer's protocol. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST.
5. Immunoblotting:
a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6] b. Incubate the membrane with the primary antibody against phospho-pRb (Ser807/811), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.[10] c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation. c. After imaging for phospho-pRb, the membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin). d. Quantify the band intensities for phospho-pRb, total pRb, and the loading control using densitometry software (e.g., ImageJ). e. For each sample, calculate the ratio of the phospho-pRb signal to the total pRb signal. Normalize this ratio to the loading control if necessary. f. Determine the percent inhibition of pRb phosphorylation for each this compound concentration relative to the vehicle-treated control.
Visualization of Pathways and Workflows
Rb-E2F Signaling Pathway and this compound Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for In Vivo Studies of NU6102 using the NU6301 Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of the potent and specific cyclin-dependent kinase 2 (CDK2) inhibitor, NU6102, utilizing its water-soluble prodrug, NU6301. This compound is a promising anti-cancer agent, and its prodrug NU6301 facilitates in vivo administration and delivery. This document outlines the preclinical evaluation of this compound and NU6301, including their pharmacological properties, experimental protocols for in vivo efficacy studies, and the underlying mechanism of action.
Core Concepts
This compound is a potent inhibitor of CDK1 and CDK2, with IC50 values of 9.5 nM for CDK1/cyclinB and 5.4 nM for CDK2/cyclinA3.[1][2] Due to its limited solubility, a water-soluble prodrug, NU6301, was developed to enable effective in vivo administration.[3] NU6301 is rapidly converted to the active drug, this compound, in plasma.[3] The primary mechanism of action of this compound involves the inhibition of CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and inhibition of tumor growth.[3][4] A critical downstream target of CDK2 is the retinoblastoma protein (Rb), and inhibition of CDK2 by this compound leads to decreased phosphorylation of Rb.[3]
Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and NU6301.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK1/cyclinB | 9.5 |
| CDK2/cyclinA3 | 5.4 |
| CDK4 | 1600 |
| DYRK1A | 900 |
| PDK1 | 800 |
| ROCKII | 600 |
Data sourced from MedchemExpress and Abcam.[1][2]
Table 2: In Vitro Growth Inhibition (GI50) of this compound
| Cell Line | Genotype | GI50 (µM) |
| CDK2 WT MEFs | Wild Type | 14 |
| CDK2 KO MEFs | Knockout | >30 |
| p53 mutant/null cells | p53 deficient | More sensitive (p=0.02) |
| p53 WT cells | p53 Wild Type | Less sensitive |
| SKUT-1B | Rb WT | More sensitive (p=0.01) |
| SKUT 1 | Rb deficient | Less sensitive |
Data sourced from Thomas et al., 2011.[3]
Table 3: In Vivo Efficacy of NU6301 in SKUT-1B Tumor-Bearing Mice
| Dosing Regimen | Tumor Growth Delay | p-value |
| 120 mg/kg, every 8 hours | 2 days | p=0.04 |
| 120 mg/kg, every 12 hours | 3 days | p=0.007 |
Data sourced from Thomas et al., 2011.[3]
Table 4: Pharmacokinetic Parameters of this compound after NU6301 Administration
| Administration Route of NU6301 | Peak Plasma Concentration of this compound (µM) | Time to Peak | Plasma Half-life of this compound (min) |
| Intravenous (IV) | 12 | 5 min | 10 |
| Intraperitoneal (IP) | Not specified | Not specified | 42 |
Note: Following IV administration of the maximum tolerable dose of this compound itself, the peak plasma concentration was only 0.92 µM, highlighting the advantage of the NU6301 prodrug.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the CDK2-Retinoblastoma (Rb) pathway, which is crucial for the G1/S transition in the cell cycle.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol describes the methodology for assessing the anti-tumor efficacy of NU6301 in a mouse xenograft model.
Materials:
-
SKUT-1B human uterine sarcoma cells
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
NU6301 prodrug
-
Vehicle control (e.g., sterile saline or as appropriate for NU6301 formulation)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture SKUT-1B cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation:
-
Harvest and resuspend SKUT-1B cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Prepare NU6301 solution at the desired concentration (e.g., for a 120 mg/kg dose). The formulation should be optimized for solubility and stability.
-
Administer NU6301 (120 mg/kg) or vehicle control via intraperitoneal (IP) or intravenous (IV) injection.
-
Follow the dosing schedule as determined by the study design (e.g., every 8 or 12 hours for 10 days).[3]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Rb phosphorylation).
-
Calculate tumor growth delay as the difference in the time it takes for tumors in the treatment group to reach a specific volume compared to the control group.
-
Western Blot for Rb Phosphorylation
This protocol details the procedure for assessing the pharmacodynamic effect of this compound on its target in tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb.
-
Pharmacokinetic Study
This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound following administration of the NU6301 prodrug.
Materials:
-
Healthy mice (e.g., BALB/c)
-
NU6301 prodrug
-
Appropriate vehicle for IV and IP administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single dose of NU6301 to mice via IV or IP injection.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract this compound and NU6301 from the plasma samples.
-
Quantify the concentrations of both the prodrug and the active drug using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for this compound and NU6301.
-
Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), t1/2 (half-life), and AUC (area under the curve) using appropriate software.
-
Conclusion
The prodrug NU6301 provides an effective means of delivering the potent CDK2 inhibitor this compound in vivo. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound in preclinical cancer models. The ability of NU6301 to achieve therapeutically relevant concentrations of this compound in tumors, leading to target engagement (inhibition of Rb phosphorylation) and anti-tumor efficacy, underscores its promise for further development.
References
Application Note: NU6102 Long-Term Storage and Stability in Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and protocols for the long-term storage of the cyclin-dependent kinase (CDK) inhibitor NU6102 and assesses its stability in solution. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Product Information
-
Product Name: this compound
-
Synonyms: O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine
-
CAS Number: 444722-95-6
-
Molecular Formula: C₁₈H₂₂N₆O₃S
-
Molecular Weight: 402.5 g/mol
-
Mechanism of Action: this compound is a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3 with IC₅₀ values of 9.5 nM and 5.4 nM, respectively.[1][2][3] This inhibition leads to cell cycle arrest, primarily at the G2/M phase.[1][4]
Long-Term Storage of Solid this compound
Proper storage of solid this compound is essential to prevent degradation. The compound is sensitive to air and light.[2]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C for long-term storage.[1][2] | ≥ 4 years[5] |
| +4°C for short-term storage. | Up to 2 years | |
| Atmosphere | Store under desiccating conditions.[2] | |
| Light Exposure | Store in the dark.[2] | |
| Shipping | Typically shipped at ambient temperature; upon receipt, store as recommended above.[2][3] |
Stability of this compound in Solution
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][6] The stability of this compound in solution is dependent on the solvent, storage temperature, and duration.
Solubility
Storage of Stock Solutions
It is recommended to prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them under the conditions outlined below.
Table 2: Stability of this compound in Solution
| Solvent | Concentration | Storage Temperature | Stability Period |
| DMSO | 10 mM - 50 mM | -80°C | Up to 6 months[1] |
| DMSO | 10 mM - 50 mM | -20°C | Up to 1 month[1][3] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6] If using DMSO for stock solutions, be aware that hygroscopic DMSO can impact solubility.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4025 mg of this compound.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the this compound solid. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method for evaluating the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) in the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 309 nm[5]
-
-
Record the peak area of the this compound peak. This will serve as the 100% reference value.
-
-
Sample Storage:
-
Store aliquots of the stock solution at the desired temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Thaw the aliquot at room temperature.
-
Prepare a diluted sample and analyze by HPLC using the same method as the initial analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining this compound against time for each storage condition. A decrease of >5-10% is typically considered significant degradation.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK1/2, leading to G2/M cell cycle arrest.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin A Promotes S-Phase Entry via Interaction with the Replication Licensing Factor Mcm7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids [frontiersin.org]
Application Note and Protocol: Measuring the Kinase Inhibitory Activity of NU6102
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to measuring the inhibitory activity of NU6102, a potent ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[1][2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is frequently observed in cancer.[4][5][6] This application note details a biochemical kinase assay protocol to determine the potency of this compound against CDK2/Cyclin A3, summarizes its activity against a panel of kinases in a clear tabular format, and provides diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a 2,6-disubstituted purine (B94841) compound that acts as a potent inhibitor of CDK1/cyclin B and CDK2/cyclin A3, with IC50 values in the low nanomolar range.[1][3][7] It exhibits selectivity for these CDKs over other kinases such as CDK4, DYRK1A, PDK1, and ROCKII.[1][2] By competing with ATP for the kinase's active site, this compound effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G2/M phase, and inhibition of cell proliferation.[1][8][9] The ability to accurately measure the inhibitory activity of compounds like this compound is fundamental for drug discovery and development, enabling the determination of potency, selectivity, and mechanism of action. This protocol describes a robust in vitro kinase assay to quantify the inhibitory effect of this compound on CDK2/Cyclin A3 activity.
Signaling Pathway
Caption: Inhibition of CDK2 by this compound blocks cell cycle progression.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A3 | 5.4[1][2] |
| CDK1/Cyclin B | 9.5[1][2] |
| ROCKII | 600[3] |
| PDK1 | 800[3] |
| DYRK1A | 900[3] |
| CDK4/Cyclin D1 | 1600[3] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro CDK2/Cyclin A3 Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound on recombinant human CDK2/Cyclin A3 using a luminescence-based assay that quantifies ATP consumption. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide the necessary reagents for this procedure.[10][11]
Materials and Reagents
-
Recombinant active human CDK2/Cyclin A3 (e.g., expressed in Sf9 insect cells)[6]
-
Kinase substrate (e.g., Histone H1 or a specific biotinylated peptide like Rb (Ser807/811) peptide)[6][12]
-
This compound (Soluble in DMSO to 50 mM)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Experimental Workflow
Caption: Workflow for the in vitro kinase assay to determine this compound activity.
Step-by-Step Procedure
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, with subsequent 1:3 or 1:10 dilutions. Include a DMSO-only control (vehicle control).
-
Reaction Setup:
-
In a 96-well or 384-well plate, add 1 µL of each this compound dilution or DMSO control to the appropriate wells.[11]
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin A3, and the kinase substrate. The final concentration of the enzyme and substrate should be optimized based on the manufacturer's recommendations or preliminary experiments. A typical concentration for CDK2/CycA is 25-50 ng per reaction.[13]
-
Add the master mix to each well containing the inhibitor or DMSO.
-
-
Initiation and Incubation:
-
Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km of the enzyme for ATP (for CDK2/cyclin A, the Km for ATP is approximately 23 µM) to ensure sensitive detection of ATP-competitive inhibitors.[14] A concentration of 10-50 µM is often used.
-
Add the ATP solution to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at room temperature for 30-60 minutes.[13]
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[10] Incubate for approximately 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.[10]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits kinase activity by 50%.
-
Conclusion
The protocol described provides a reliable and reproducible method for determining the inhibitory potency of this compound against CDK2/Cyclin A3. This assay can be adapted to assess the activity of this compound and other inhibitors against various kinases, making it a valuable tool for kinase inhibitor profiling and drug discovery. The provided data and diagrams offer a comprehensive overview of this compound's mechanism and its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cogershop.com]
- 3. Cdk1/2 Inhibitor II, this compound [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CDK2/CyclinA2 Kinase Enzyme System [worldwide.promega.com]
- 7. This compound | CDK1 inhibitor | Hello Bio [hellobio.com]
- 8. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. promega.jp [promega.jp]
- 11. promega.com [promega.com]
- 12. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NU6102 solubility issues and alternative solvents
Welcome to the technical support resource for NU6102. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of this compound, troubleshooting common issues, and protocols for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] Different suppliers report varying maximum concentrations, so it is best to consult the manufacturer's datasheet.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiment. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
Q3: Can I use solvents other than DMSO for in vivo studies?
A3: Yes, due to the limited solubility and potential toxicity of DMSO in vivo, an alternative solvent system is recommended. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] This mixture can achieve a solubility of at least 2.5 mg/mL.[3][4]
Q4: Is there a more water-soluble alternative to this compound?
A4: Yes, NU6301 is a water-soluble N-acetyl prodrug of this compound.[5] NU6301 rapidly converts to this compound in vivo and can be a suitable alternative for experiments where aqueous solubility is a major concern.[5]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. The concentration is too high.2. The DMSO may have absorbed moisture (hygroscopic).3. Insufficient mixing. | 1. Try dissolving at a lower concentration.2. Use fresh, anhydrous DMSO.3. Gentle warming and ultrasonication can aid in dissolution.[3] |
| Precipitation occurs after adding the stock solution to the aqueous buffer or media. | The aqueous solubility of this compound is low, and the compound is crashing out of solution. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvents in the final solution if the experimental design allows.3. For in vivo studies, use the recommended alternative solvent mixture (see FAQs). |
| Inconsistent experimental results. | 1. The compound may not be fully dissolved in the stock solution.2. Degradation of the compound due to improper storage. | 1. Visually inspect your stock solution for any precipitate before use. If necessary, gently warm and vortex to redissolve.2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3] |
Quantitative Data Summary
| Solvent/System | Solubility | Molar Concentration | Source |
| DMSO | 50 mM | 50 mM | Abcam[1] |
| DMSO | 20 mg/mL | ~49.7 mM | Sigma-Aldrich[2] |
| DMSO | 100 mg/mL | ~248.5 mM | MedchemExpress[3][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.21 mM | MedchemExpress[3][4] |
Note: The molecular weight of this compound is 402.5 g/mol . Calculations are based on this value.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.025 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief ultrasonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the this compound stock solution to the medium and mix immediately to minimize precipitation.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.
-
Visualizations
Caption: this compound inhibits CDK1/Cyclin B and CDK2/Cyclin A, leading to G2/M cell cycle arrest.
Caption: Experimental workflow for preparing and using this compound in vitro and in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cancertools.org [cancertools.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NU6102 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the CDK1/CDK2 inhibitor NU6102 in cell culture media. The following question-and-answer format directly addresses common problems to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: This is a common issue that often arises from the significant difference in solvent properties between your this compound stock solution (typically dissolved in 100% DMSO) and the aqueous cell culture medium.[1] this compound, like many small molecule inhibitors, is hydrophobic and has limited aqueous solubility. When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration drops sharply, and the medium may not be able to keep the this compound dissolved, causing it to precipitate out of solution.[1]
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Several strategies can help prevent initial precipitation:[1]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Stepwise Dilution: Avoid adding the highly concentrated this compound stock directly to the full volume of medium. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. Serum proteins can help to bind and solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.[1]
-
Thorough Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.[1]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve its solubility.[1]
Q3: Can the composition of my cell culture medium affect this compound solubility?
A3: Yes, the components of your cell culture medium can influence the solubility of this compound. Different media, such as DMEM and RPMI-1640, have varying concentrations of salts, amino acids, and other components that can affect the overall solubility of dissolved compounds.[2] For example, DMEM has a higher calcium concentration than RPMI-1640, while RPMI-1640 has a higher phosphate (B84403) concentration.[2] While specific interactions with this compound are not well-documented, it is a good practice to perform a small-scale solubility test in your specific medium.
A4: This phenomenon is known as delayed precipitation. Several factors can contribute to this:
-
Temperature Fluctuations: When culture plates are moved in and out of the incubator for analysis, temperature changes can decrease the solubility of the compound.[1]
-
pH Instability: Changes in CO₂ levels can alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[1]
-
Inhibitor Instability: Check the manufacturer's datasheet for information on the stability of this compound in aqueous solutions over time.[1]
To troubleshoot delayed precipitation, use a heated stage for microscopy to maintain a constant temperature and ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[1]
Experimental Protocols
Protocol 1: Small-Scale this compound Solubility Test
This protocol helps determine the maximum practical working concentration of this compound in your specific cell culture medium before precipitation occurs.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes
Methodology:
-
Prepare a series of dilutions: In separate sterile microcentrifuge tubes, prepare a range of this compound concentrations in your complete cell culture medium. It is recommended to perform a stepwise dilution as described in the FAQs.
-
Incubate: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
Visual Inspection: After a set incubation period (e.g., 2, 6, 12, and 24 hours), visually inspect each tube for any signs of precipitation, such as cloudiness or visible particles.[1]
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small aliquot of the solution from each tube onto a microscope slide and examine for crystalline structures.
| Parameter | Recommendation | Notes |
| This compound Concentration Range | 1 µM to 50 µM | Start with a broad range and narrow it down based on initial observations. |
| Final DMSO Concentration | ≤ 0.5% | Keep this consistent across all dilutions. |
| Incubation Time | 24 - 48 hours | Observe at multiple time points to check for delayed precipitation. |
| Controls | Medium with DMSO (vehicle) | To ensure the vehicle itself is not causing any issues. |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest.
References
How to minimize NU6102 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of NU6102 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] It is often used in cancer research to induce cell cycle arrest.[1][3]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to inhibit other kinases, although at significantly higher concentrations than for CDK1 and CDK2. The most well-characterized off-targets include CDK4, DYRK1A, PDK1, and ROCKII.[1][2][3][4] A broader kinome scan in live cells has provided a more comprehensive profile of its selectivity.[5][6]
Q3: I'm observing a phenotype that doesn't seem to be related to CDK1 or CDK2 inhibition. Could this be an off-target effect?
A3: It is possible. While this compound is highly selective for CDK1/2, at higher concentrations it can inhibit other kinases which may lead to unexpected phenotypes.[7] To investigate this, it is crucial to perform dose-response experiments and use the lowest effective concentration that elicits the desired on-target effect.[7] Additionally, comparing your results with a structurally different CDK1/2 inhibitor can help to confirm if the observed phenotype is a specific on-target effect.[7]
Q4: How can I confirm that the effects I see in my cells are due to CDK2 inhibition?
A4: A "rescue" experiment is the gold standard for confirming on-target effects.[8] This involves overexpressing a mutant version of CDK2 that is resistant to this compound. If the cellular phenotype you observe with this compound is reversed in the cells expressing the resistant CDK2 mutant, it strongly suggests the effect is on-target.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the intended effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a dose-response curve to identify the lowest concentration that inhibits CDK2 activity (e.g., by measuring Rb phosphorylation) without causing excessive cell death.[7]2. Screen this compound against a kinase panel to identify potential off-targets responsible for the toxicity.[7] | Reduced cytotoxicity while maintaining the desired on-target effect. Identification of unintended kinase targets that may be responsible for the toxicity.[7] |
| Compound precipitation | 1. Visually inspect the media for any precipitate after adding this compound.2. Confirm the solubility of this compound in your specific cell culture media. | Prevention of non-specific cellular stress and toxicity caused by compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line-specific off-target effects | 1. Test this compound in multiple cell lines to determine if the unexpected phenotype is consistent.[8]2. Characterize the expression levels of known off-targets (e.g., ROCKII) in your cell line. | Distinguishing between general off-target effects and those that are specific to a particular cellular context. |
| Activation of compensatory signaling pathways | 1. Use techniques like Western blotting to investigate the activation of known compensatory pathways upon this compound treatment. | A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of your this compound stock solution and working dilutions. This compound is sensitive to air and light.[2] | Ensures that the observed effects are due to the active compound and not its degradation products. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin A3 | Reference |
| CDK2/cyclin A3 | 5.4 | 1 | [1][2][3][4] |
| CDK1/cyclin B | 9.5 | ~1.8 | [1][2][3][4] |
| ROCKII | 600 | ~111 | [1][4] |
| PDK1 | 800 | ~148 | [1][4] |
| DYRK1A | 900 | ~167 | [1][4] |
| CDK4/D1 | 1600 | ~296 | [1][2][3][4] |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary targets and known off-targets. The data highlights the selectivity of this compound for CDK1 and CDK2.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Retinoblastoma (p-Rb)
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of the CDK2 substrate, Retinoblastoma protein (Rb).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SKUT-1B, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.[9] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect chemiluminescence using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
-
Protocol 2: Cell-Based Assay for ROCK Activity
Objective: To evaluate the off-target effect of this compound on ROCK kinase activity in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells with known ROCK signaling (e.g., Panc-1) in a 96-well plate.
-
Treat cells with various concentrations of this compound and a known ROCK inhibitor (e.g., Y-27632) as a positive control for 1 hour.
-
-
Cell Lysis:
-
ELISA Assay:
-
Data Analysis:
-
Measure the absorbance or fluorescence and calculate the percentage of ROCK inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for ROCK inhibition in the cellular context.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cdk1/2 Inhibitor II, this compound [sigmaaldrich.com]
- 5. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Troubleshooting NU6102 Experiments
This guide provides troubleshooting advice for researchers encountering issues with NU6102, specifically when the expected cell cycle arrest is not observed. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing cell cycle arrest after this compound treatment. What are the primary things to check?
If you are not observing the expected cell cycle arrest, it is crucial to systematically troubleshoot your experiment. The issue could lie with the compound itself, the experimental conditions, the cell line used, or the analysis method. Follow a logical progression of checks to identify the potential source of the problem.
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting the lack of cell cycle arrest with this compound.
Q2: What is the mechanism of action for this compound, and what is the expected outcome?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are essential for the progression of the cell cycle. CDK2, primarily complexed with Cyclin E and Cyclin A, is crucial for the G1 to S phase transition and S phase progression. CDK1, complexed with Cyclin B, is the primary driver of the G2 to M phase transition.
By inhibiting both CDK1 and CDK2, this compound is expected to cause cell cycle arrest. The specific phase of arrest depends on the state of the cells at the time of treatment:
-
G2/M Arrest: In asynchronously growing cell populations, this compound typically induces a G2/M phase arrest.[1][2]
-
G1/S Arrest: In cells that are synchronized and then released, for example from serum starvation, this compound can cause an arrest at the G1/S boundary.[2]
Caption: The cell cycle pathway showing this compound inhibition of CDK1 and CDK2 complexes.
Q3: Am I using the correct concentration and treatment time?
The effective concentration of this compound is highly dependent on the cell line and experimental duration. Using a concentration that is too low will not yield an effect, while a concentration that is too high may cause off-target effects or general cytotoxicity.
It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 30 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.
| Parameter | Value | Target | Notes |
| IC₅₀ | 5.4 nM | CDK2/cyclin A3 | In vitro kinase assay.[1][2] |
| IC₅₀ | 9.5 nM | CDK1/cyclin B | In vitro kinase assay.[1][2] |
| IC₅₀ | 1.6 µM | CDK4 | Significantly less potent against CDK4.[1][2] |
| LC₅₀ | 2.6 µM | SKUT-1B cells | Lethal concentration after 24-hour exposure.[1][2][3] |
| GI₅₀ | 14 µM | CDK2 WT MEFs | Growth inhibition 50 in wild-type mouse embryonic fibroblasts.[1][2][3] |
| Effective Range | 1-30 µM | Various cell lines | Effective concentrations in cell-based assays can be much higher than IC₅₀ values.[1] |
Q4: Could there be an issue with the this compound compound itself?
Yes, issues with compound integrity are a common source of experimental failure. This compound has specific handling and storage requirements.
-
Solubility: this compound is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 50 mM. It has limited aqueous solubility, so ensure it is fully dissolved in DMSO before diluting into your culture medium.[1] Precipitates in the media can lead to a lower effective concentration.
-
Storage: The solid compound and stock solutions should be stored at -20°C (or -80°C for longer-term storage).[1]
-
Stability: The compound is sensitive to air and light. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.[4] Aliquot your stock solution to avoid repeated freeze-thaw cycles.
Q5: Are my experimental conditions appropriate?
Cellular context plays a significant role in the response to CDK inhibitors.
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Cell Line Genetics: The status of key cell cycle regulators like Retinoblastoma protein (Rb) and p53 can influence sensitivity. This compound has been shown to be more effective in Rb wild-type cells compared to Rb-deficient cells.[3] It is also more growth-inhibitory in p53 mutant or null cells.[3]
-
Cell Proliferation and Confluence: CDK inhibitors are most effective on actively proliferating cells. Ensure your cells are in the logarithmic growth phase and not overly confluent, as high cell density can lead to contact inhibition and a reduced fraction of cells actively cycling.
-
Cell Synchronization: The observed outcome depends on the cell state. Asynchronous cells are more likely to arrest in G2, whereas cells synchronized in G1 (e.g., by serum starvation) and then treated upon release are more likely to arrest at the G1/S transition.[2]
Q6: How do I perform a cell cycle analysis experiment to verify the effect of this compound?
Cell cycle analysis using propidium (B1200493) iodide (PI) staining followed by flow cytometry is the standard method to assess cell cycle distribution. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell.
Detailed Protocol for Cell Cycle Analysis:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to reach 60-70% confluence by the end of the experiment. Allow them to attach overnight.
-
Treatment: Treat the cells with a vehicle control (e.g., DMSO) and a range of this compound concentrations for your desired time period (e.g., 24 hours).
-
Cell Harvest:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. This step is crucial for permeabilizing the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Gate the single-cell population to exclude doublets and debris.
-
Analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A successful experiment should show an accumulation of cells in the G2/M peak for asynchronous populations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CDK1 inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with NU6102 Treatment
Welcome to the technical support center for researchers utilizing NU6102. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis following this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its mechanism of action involves competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, most notably at the G2/M phase transition.[1][3]
Q2: I'm observing inconsistent phosphorylation levels of my target protein after this compound treatment. What could be the cause?
A2: Inconsistent phosphorylation can stem from several factors when using a kinase inhibitor like this compound:
-
Variable Inhibitor Activity: Ensure consistent lot number, storage conditions (-20°C, protected from light and air), and accurate concentration of your this compound stock solution.[2] Freshly prepare dilutions for each experiment.
-
Cell Synchronization: If your experiment involves cell cycle analysis, incomplete or variable cell synchronization can lead to different proportions of cells in various cycle phases, affecting the baseline phosphorylation of your target.
-
Off-Target Effects: While this compound is selective, it can inhibit other kinases at higher concentrations, potentially affecting other signaling pathways that indirectly influence your target's phosphorylation.[1][4][5][6]
-
Sample Preparation: It is crucial to inhibit endogenous phosphatases and proteases during cell lysis to preserve the phosphorylation status of your protein.[7][8][9]
Q3: My Western blot shows multiple bands or a shift in the molecular weight of my target protein after this compound treatment. What does this indicate?
A3: This can be due to several reasons:
-
Post-Translational Modifications (PTMs): Changes in phosphorylation can alter a protein's conformation and migration on SDS-PAGE.[7][10] this compound treatment directly impacts phosphorylation, which could lead to band shifts.
-
Protein Isoforms or Cleavage: Your antibody may be recognizing different isoforms of the target protein, or the treatment may be inducing protein cleavage.
-
Protein Degradation: Incomplete inhibition of proteases during sample preparation can lead to degradation products appearing as lower molecular weight bands.[7][9][10]
Troubleshooting Guide
This guide addresses common problems encountered during Western blotting experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated Target | Successful inhibition by this compound. | This is the expected outcome if this compound is effectively inhibiting the kinase responsible for phosphorylating your target. Include a positive control (untreated or stimulated cells) and a negative control. |
| Insufficient protein loading or transfer. | Quantify protein concentration before loading and verify transfer efficiency with Ponceau S staining.[11][12] | |
| Suboptimal antibody concentration. | Optimize the dilutions of both primary and secondary antibodies.[11][13][14] | |
| Inactive antibody. | Check the antibody datasheet for recommended storage and handling. Test with a positive control lysate known to express the target protein. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[9][14][15] |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[13][14] | |
| Inadequate washing. | Increase the number and duration of wash steps.[13][14] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. Include a negative control (e.g., knockout/knockdown cell lysate). |
| Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific to the host species of the primary antibody.[15] Run a control lane with only the secondary antibody. | |
| Protein degradation. | Add protease and phosphatase inhibitor cocktails to your lysis buffer and keep samples on ice.[7][9] | |
| Uneven or "Smiling" Bands | Issues with gel polymerization. | Ensure even and complete polymerization of the gel.[10][13] |
| High voltage during electrophoresis. | Run the gel at a lower voltage for a longer duration.[10][13] | |
| Uneven heat distribution. | Run the gel in a cold room or on ice. |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
Preparation: Pre-chill all buffers and centrifuges to 4°C.
-
Cell Harvest: After this compound treatment, wash cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new tube.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
Western Blotting Protocol
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Quantitative Data
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) |
| CDK2/cyclin A | 5.4 |
| CDK1/cyclin B | 9.5 |
| CDK4/cyclin D1 | 1600 |
| DYRK1A | 900 |
| PDK1 | 800 |
| ROCKII | 600 |
Data compiled from MedchemExpress and Abcam product datasheets.[1][2]
Visualizations
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: Standard workflow for Western blot analysis after cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 3. | BioWorld [bioworld.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. wildtypeone.substack.com [wildtypeone.substack.com]
NU6102 stability after freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NU6102, particularly concerning the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its stock solutions?
For long-term storage, solid this compound should be stored at -20°C.[1][2] this compound stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3][4]
Q2: How many times can I freeze and thaw my this compound stock solution?
Multiple suppliers strongly advise against repeated freeze-thaw cycles for this compound stock solutions.[3][4][5] Each cycle increases the risk of compound degradation and the introduction of moisture, which can affect the concentration and integrity of the inhibitor. It is best practice to prepare single-use aliquots from a freshly prepared stock solution.
Q3: What are the signs of this compound degradation in my stock solution?
Signs of degradation can include a change in the color of the solution, the appearance of precipitates that do not readily dissolve upon warming and vortexing, or a noticeable decrease in the inhibitory activity of the compound in your experiments.[5]
Q4: My this compound solution has precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has absorbed water.[6] You can try to redissolve the compound by gently warming the vial to room temperature and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. Storing solutions at very high concentrations can increase the likelihood of precipitation.[6]
Troubleshooting Guide: this compound Instability
If you suspect that your this compound solution has lost activity, follow this troubleshooting guide.
Issue: Reduced or inconsistent inhibitory effect in experiments.
This could be due to the degradation of this compound, potentially caused by multiple freeze-thaw cycles.
Troubleshooting Steps:
-
Prepare Fresh Solution: The most straightforward step is to prepare a fresh stock solution of this compound from the solid compound. Aliquot this new stock into single-use vials and store them at -80°C. Use a fresh aliquot for each experiment.
-
Perform a Control Experiment: Compare the performance of your suspected degraded this compound with a freshly prepared solution in a well-established cellular or biochemical assay.
-
Assess Stability Experimentally: If the issue persists or if you need to validate your storage protocol, you can perform a stability study as outlined in the experimental protocols section below.
Quantitative Data Summary
Currently, there is no publicly available quantitative data detailing the specific percentage of this compound degradation after a defined number of freeze-thaw cycles. However, the qualitative recommendations from various suppliers are summarized below.
| Supplier | Solid Storage Temperature | Solution Storage Temperature | Freeze-Thaw Recommendation | Solution Stability |
| MedchemExpress | -20°C | -20°C or -80°C | Prevent product inactivation from repeated freeze-thaw cycles.[4] | 1 month at -20°C, 6 months at -80°C[4] |
| Hello Bio | +4°C | -20°C | Prepare and use solutions on the same day if possible.[3] | Up to 1 month at -20°C[3] |
| Sigma-Aldrich | 2-8°C | -20°C | Aliquot and freeze.[7] | Up to 6 months at -20°C[7] |
| Abcam | -20°C | -20°C | Store under desiccating conditions.[1] | Not specified |
| Cayman Chemical | -20°C | -20°C | Not specified | ≥ 4 years (as solid)[2] |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol provides a general method to assess the chemical stability of this compound after freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade solvent for dilution (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Initial Analysis (T=0):
-
Thaw a fresh, unused aliquot of your this compound stock solution.
-
Prepare a diluted sample for HPLC analysis at a suitable concentration.
-
Inject the sample and record the chromatogram. The main peak corresponds to intact this compound. Note its retention time and peak area.
-
-
Freeze-Thaw Cycles:
-
Subject the stock solution vial to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until the solution is completely liquid.
-
-
Post-Cycle Analysis:
-
After a predetermined number of cycles (e.g., 1, 3, 5, 10), take an aliquot of the stock solution.
-
Prepare a diluted sample for HPLC analysis in the same manner as the initial sample.
-
Inject the sample and record the chromatogram under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from the post-cycle samples to the initial (T=0) sample.
-
Look for a decrease in the peak area of the intact this compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each freeze-thaw interval relative to the initial concentration.
-
Protocol 2: Functional Assessment of this compound Activity
This protocol describes a cell-based assay to determine if freeze-thaw cycles have affected the biological activity of this compound.
Materials:
-
A cancer cell line sensitive to CDK1/2 inhibition (e.g., SKUT-1B)
-
Cell culture medium and supplements
-
This compound solutions (control/fresh and freeze-thawed)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of both the fresh (control) this compound and the this compound solution that has undergone freeze-thaw cycles.
-
Treat the cells with the different concentrations of each this compound solution. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for a period relevant to the expected effect of this compound (e.g., 24-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration for both the fresh and freeze-thawed samples.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each sample. A significant increase in the IC50 value for the freeze-thawed sample compared to the fresh sample indicates a loss of biological activity.
-
Visualizations
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Caption: Experimental workflow for assessing this compound freeze-thaw stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
Adjusting NU6102 concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NU6102, a potent CDK1 and CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases and preventing the phosphorylation of their downstream substrates.[2] This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest and, in many cancer cell lines, induction of apoptosis.
Q2: In which solvent should I dissolve this compound and how should I store the stock solution?
This compound is soluble in DMSO up to 50 mM.[2] For long-term storage, it is recommended to store the stock solution at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the recommended concentration range and treatment time for this compound?
The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the optimal conditions for your particular cell line. The following table summarizes reported effective concentrations for various cell lines.
Data Presentation: this compound Efficacy in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| SKUT-1B | Cytotoxicity | LC50 | 2.6 µM | 24 hours | [1][3] |
| SKUT-1B | Cell Cycle | G2 Arrest | 0-30 µM | 1-24 hours | [4] |
| Human Breast Cancer Cell Lines | Cell Growth Inhibition | - | Not specified | Not specified | [4] |
| Mouse Embryo Fibroblasts (MEFs) (CDK2 WT) | Growth Inhibition | GI50 | 14 µM | Not specified | [1][3] |
| Mouse Embryo Fibroblasts (MEFs) (CDK2 KO) | Growth Inhibition | GI50 | >30 µM | Not specified | [1][3] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the cells. GI50 (Growth Inhibition 50): The concentration of a drug that inhibits cell growth by 50%.
Troubleshooting Guide
Issue 1: I am not observing the expected cell cycle arrest or apoptosis in my experiments.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a fixed time point (e.g., 24 or 48 hours) to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Inappropriate Treatment Time. The kinetics of cell cycle arrest and apoptosis induction can differ between cell types.
-
Solution: Conduct a time-course experiment using the optimal concentration determined from your dose-response study. Analyze cells at various time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently resistant to CDK2 inhibition.
-
Solution: Consider the genetic background of your cell line. Cells with deficiencies in the Rb pathway may be less sensitive to this compound.[3]
-
Issue 2: I am observing high levels of cytotoxicity even at low concentrations.
-
Possible Cause 1: Off-target effects. While this compound is selective for CDK1/2, high concentrations may lead to off-target kinase inhibition.
-
Solution: Lower the concentration of this compound and increase the treatment time. Ensure you are using the lowest effective concentration that produces the desired on-target effect.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically below 0.5%) and include a vehicle-only control in your experiments.
-
Issue 3: I am having trouble with the solubility of this compound.
-
Possible Cause: Incorrect Solvent or Storage.
-
Solution: Ensure you are using DMSO to prepare your stock solution.[2] If you observe precipitation upon dilution in aqueous media, try vortexing or sonicating the solution briefly. Prepare fresh dilutions from the stock for each experiment.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a general procedure for analyzing the cell cycle distribution of this compound-treated cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot for Rb Phosphorylation
This protocol outlines the key steps for detecting changes in the phosphorylation of the Retinoblastoma (Rb) protein.
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Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the levels of phosphorylated Rb in this compound-treated samples to the control samples. Also, probe for total Rb as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK1/Cyclin B and CDK2/Cyclin A, preventing Rb phosphorylation and cell cycle progression.
Caption: A typical experimental workflow for evaluating the effects of this compound on a given cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 3. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Why is my NU6102 inactive troubleshooting guide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected inactivity with NU6102 in their experiments. The following question-and-answer format directly addresses common issues to help you identify and resolve the root cause.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing no effect in my cell-based assay. What are the possible reasons?
There are several potential reasons for this compound inactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. A logical troubleshooting workflow can help pinpoint the problem.
Caption: A stepwise workflow for troubleshooting this compound inactivity.
Compound Integrity and Handling
Q2: How can I be sure my this compound is still active? What are the proper storage and handling procedures?
This compound is sensitive to air and light, and improper storage can lead to degradation.
-
Storage: For long-term storage, this compound should be kept at -20°C or -80°C.[1] It is advisable to store it under desiccating conditions and in the dark.
-
Stock Solutions: Prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), where it is soluble up to 50 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, dilute the stock solution in your cell culture medium immediately before use.
Troubleshooting Tip: If you suspect compound degradation, it is best to use a fresh, unopened vial of this compound.
Experimental Design and Protocols
Q3: What is the mechanism of action of this compound and at what concentration should I be seeing an effect?
This compound is a potent and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] Its primary effect is to block the cell cycle, leading to cell growth inhibition.
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.
The effective concentration of this compound can vary significantly depending on the cell line and assay duration. Below is a summary of reported values:
| Target/Assay | IC50 / GI50 / LC50 | Cell Line / System | Reference |
| Biochemical Assays | |||
| CDK2/cyclin A3 | 5.4 nM (IC50) | N/A | [1] |
| CDK1/cyclin B | 9.5 nM (IC50) | N/A | [1] |
| CDK4 | 1.6 µM (IC50) | N/A | [1] |
| Cell-Based Assays | |||
| Growth Inhibition | 8 µM (GI50) | MCF-7 | |
| Growth Inhibition | 14 µM (GI50) | CDK2 WT MEFs | [2][3] |
| Growth Inhibition | >30 µM (GI50) | CDK2 KO MEFs | [2][3] |
| Cytotoxicity | 2.6 µM (LC50) | SKUT-1B (24h exposure) | [1][2] |
Troubleshooting Tip: If you are not observing an effect, consider performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can you provide a general protocol for assessing this compound activity?
This protocol provides a general framework for a cell viability assay. It should be optimized for your specific cell line and laboratory conditions.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding:
-
Plate your cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent.
-
-
-
Incubation:
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Read the absorbance or fluorescence according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 or IC50 value.
-
Biological System Considerations
Q5: Is it possible that my cell line is resistant to this compound?
Yes, the sensitivity of cell lines to this compound can vary. The activity of this compound is dependent on the cellular context.
-
CDK2 Dependence: Cells that are highly dependent on CDK2 for proliferation are more sensitive to this compound. For instance, this compound selectively inhibited the growth of wild-type (WT) mouse embryonic fibroblasts (MEFs) compared to CDK2 knockout (KO) MEFs.[2][3]
-
p53 and Rb Status: this compound has been reported to be more growth-inhibitory in p53 mutant or null cells and in retinoblastoma protein (Rb) proficient cells.[2]
Troubleshooting Tip:
-
Confirm Target Expression: Verify the expression and activity of CDK1 and CDK2 in your cell line using methods like Western blotting or kinase activity assays.
-
Choose a Sensitive Cell Line: If possible, use a cell line known to be sensitive to CDK inhibitors as a positive control, such as SKUT-1B or MCF-7 cells.[2]
By systematically working through these troubleshooting steps, you can identify the likely cause of this compound inactivity and take the necessary corrective actions to ensure the success of your experiments.
References
Validation & Comparative
Comparative Analysis of NU6102 and Roscovitine for Cyclin-Dependent Kinase Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: NU6102 and Roscovitine (also known as Seliciclib or CYC202). By presenting key performance data, experimental methodologies, and visual pathway diagrams, this document aims to assist researchers in making informed decisions for their specific applications in cancer research, cell cycle studies, and drug development.
Performance Data: this compound vs. Roscovitine
The efficacy and selectivity of CDK inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize the quantitative data for this compound and Roscovitine, focusing on their inhibitory concentrations (IC50) against various kinases and their effects on cell proliferation and survival.
Table 1: Kinase Inhibitory Activity (IC50)
This table compares the half-maximal inhibitory concentrations (IC50) of this compound and Roscovitine against a panel of cyclin-dependent kinases and other selected kinases. Lower values indicate higher potency.
| Target Kinase | This compound IC50 | Roscovitine IC50 |
| CDK1/cyclin B | 9.5 nM[1][2] | 0.65 µM[3] |
| CDK2/cyclin A | 5.4 nM[1][2] | 0.7 µM[3] |
| CDK2/cyclin E | Not specified | 0.7 µM[3] |
| CDK4 | 1.6 µM[1][2] | >100 µM[4] |
| CDK5/p35 | Not specified | 0.16 µM[3] |
| CDK6 | Not specified | >100 µM[4] |
| CDK7 | Not specified | ~0.5 - 0.8 µM[5][6] |
| CDK9 | Not specified | ~0.2 - 0.8 µM[4][6] |
| DYRK1A | 0.9 µM[1][2] | Inhibited (1-40 µM range)[4] |
| ERK1/ERK2 | Not specified | Inhibited (1-40 µM range)[4] |
| ROCKII | 0.6 µM[1][2] | Not specified |
Table 2: Cellular Activity
This table presents data on the effects of this compound and Roscovitine on cell lines, including growth inhibition (GI50), cytotoxicity (LC50), and concentrations required for cell cycle arrest.
| Parameter | This compound | Roscovitine |
| Primary Cell Cycle Arrest | G2/M in asynchronous cells, G1/S post-serum starvation[1][2] | G0/G1, S, or G2/M (dose and cell line dependent)[4] |
| GI50 (Growth Inhibition) | 14 µM (CDK2 WT MEFs) vs. >30 µM (CDK2 KO MEFs)[1][7] | ~16 µM (Average across NCI-60 panel)[3] |
| LC50 (Cytotoxicity) | 2.6 µM (SKUT-1B cells, 24h)[1][7] | Not specified |
| Apoptosis Induction IC50 | Not specified | 24.2 µM (Average in neuroblastoma cells)[8] |
| Cell Cycle Arrest IC50 | Not specified | ~15 µM (Average in cancer cell lines)[4] |
Key Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. Below are generalized protocols for key experiments used to evaluate and compare CDK inhibitors like this compound and Roscovitine.
1. In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase. It is based on quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials:
-
Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A).
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
Test inhibitors (this compound, Roscovitine) dissolved in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
384-well assay plates.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Roscovitine in DMSO. Further, dilute these into the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: To the wells of a 384-well plate, add the diluted compounds. Include positive controls (DMSO vehicle) and negative controls (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding the CDK/cyclin enzyme to all wells except the negative controls. Immediately add the substrate/ATP mixture. The typical final volume is 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the luminescent assay kit. This typically involves a two-step process: first, adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.[9]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after treatment with an inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7).
-
Complete cell culture medium.
-
Test inhibitors (this compound, Roscovitine).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Fixative: ice-cold 70% ethanol (B145695).
-
Staining solution: Propidium Iodide (PI) and RNase A in PBS.
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or Roscovitine (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, detach with trypsin, and combine them with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or longer at -20°C.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
-
3. Apoptosis Assay by Annexin V/PI Staining
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitors (this compound, Roscovitine).
-
Annexin V-FITC/PI apoptosis detection kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with the inhibitors as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge to obtain a cell pellet.
-
Washing: Wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the kit manufacturer's protocol.[12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the cell populations: Live (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), and Late Apoptotic/Necrotic (Annexin V+ / PI+).
-
Visualizing Mechanisms and Workflows
CDK-Mediated Cell Cycle Progression and Inhibition
The following diagram illustrates the central role of CDK complexes in driving the cell cycle and the points at which this compound and Roscovitine exert their inhibitory effects.
Caption: CDK pathway showing cell cycle progression and points of inhibition.
Experimental Workflow for Comparing CDK Inhibitors
This diagram outlines a logical workflow for the preclinical evaluation and comparison of two or more CDK inhibitors.
Caption: A typical workflow for comparing CDK inhibitor performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 7. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validating NU6102 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of NU6102, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). Validating that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery and chemical biology research. This document outlines key experimental approaches, presents detailed protocols, and offers a comparative analysis of this compound with other well-established CDK inhibitors.
Understanding this compound and its Cellular Target
This compound is an ATP-competitive inhibitor with high affinity for CDK1 and CDK2.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Specifically, CDK2, in complex with Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression.[4] Inhibition of CDK2 by this compound is expected to induce cell cycle arrest and inhibit the phosphorylation of downstream substrates, most notably the Retinoblastoma protein (Rb).[5]
Key Characteristics of this compound:
| Target | IC50 |
| CDK2/cyclin A3 | 5.4 nM[5] |
| CDK1/cyclin B | 9.5 nM[5] |
| CDK4 | 1.6 µM[5] |
| DYRK1A | 0.9 µM[5] |
| PDK1 | 0.8 µM[5] |
| ROCKII | 0.6 µM[5] |
The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S transition of the cell cycle and the point of inhibition by this compound.
Methodologies for Validating this compound Target Engagement
Several robust techniques can be employed to confirm that this compound engages with CDK1/2 in a cellular context. This guide focuses on three orthogonal approaches: Cellular Thermal Shift Assay (CETSA®), Kinobeads-based competitive pulldown, and Western Blotting for a key downstream substrate.
The following diagram outlines the general workflow for validating kinase inhibitor target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.[6]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.[6]
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for CDK2.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve in the presence of this compound indicates target stabilization and engagement.
Kinobeads-Based Competitive Pulldown
This chemical proteomics approach utilizes beads coated with broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[7][8] By pre-incubating cell lysates with a free inhibitor like this compound, one can observe a dose-dependent decrease in the binding of its specific targets to the kinobeads.
Experimental Protocol:
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble material.
-
Competitive Binding: Incubate the cell lysate with a range of this compound concentrations or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Pulldown: Add the kinobeads matrix to the lysates and incubate to allow for the binding of kinases not occupied by this compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins captured by the kinobeads in each sample. Proteins that show a dose-dependent reduction in bead binding in the presence of this compound are identified as its targets. Plotting the relative abundance against the this compound concentration allows for the determination of an apparent IC50 value for each target.
Western Blotting for Phospho-Retinoblastoma (pRb)
Analyzing the phosphorylation status of a direct downstream substrate is a reliable method to confirm target engagement and functional cellular activity. For CDK2, a key substrate is the Retinoblastoma protein (Rb).[9]
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., one known to have an active CDK2/Rb pathway) and treat with a dose-range of this compound for a specified time (e.g., 6-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate. Quantify the band intensities and calculate the ratio of phospho-Rb to total Rb to determine the extent of inhibition.[9][10]
Comparative Analysis with Alternative CDK Inhibitors
To provide context for the cellular activity of this compound, it is useful to compare it with other CDK inhibitors. Here, we present a comparison with Roscovitine (a first-generation CDK inhibitor) and Dinaciclib (a potent, second-generation pan-CDK inhibitor).
| Inhibitor | Primary Targets | Reported Cellular Potency (IC50/GI50) | Key Features |
| This compound | CDK1, CDK2 | GI50: 8 µM (MCF-7 cells)[2] | Potent and selective for CDK1/2 over other kinases.[5] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | IC50: ~16 µM (NCI-60 panel average)[11] | First-generation purine (B94841) analogue, less potent than newer inhibitors.[11] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | IC50: low nanomolar range in various cell lines[12][13] | Potent, second-generation inhibitor with broad CDK activity.[12] |
Summary of Comparative Cellular Effects:
-
This compound effectively induces G2/M cell cycle arrest and inhibits Rb phosphorylation.[5]
-
Roscovitine also induces cell cycle arrest and has been shown to decrease Rb phosphorylation.[11] Its broader kinase inhibition profile may lead to different off-target effects.
-
Dinaciclib is a highly potent inhibitor that induces apoptosis in a wide range of cancer cell lines, often at much lower concentrations than first-generation inhibitors.[12][14][15] Its inhibition of CDK9, a transcriptional kinase, contributes to its potent cytotoxic effects.[13]
By employing the methodologies outlined in this guide, researchers can robustly validate the cellular target engagement of this compound. A multi-faceted approach, combining direct binding assays like CETSA® and kinobeads pulldown with functional downstream assays such as pRb Western blotting, will provide a high degree of confidence in the on-target activity of this potent CDK inhibitor. Comparing its cellular effects with those of other well-characterized CDK inhibitors will further refine our understanding of its specific mechanism of action and therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical anticancer drug development: targeting the cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. The Individual Effects of Cyclin-Dependent Kinase Inhibitors on Head and Neck Cancer Cells—A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of NU6102
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of NU6102, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). By objectively comparing its performance against other kinases and alternative CDK inhibitors, this document serves as a valuable resource for researchers investigating cell cycle regulation and developing novel therapeutics.
Executive Summary
This compound is a potent inhibitor of CDK1 and CDK2, with IC50 values of 9.5 nM and 5.4 nM for CDK1/cyclin B and CDK2/cyclin A3, respectively[1]. Its selectivity for these primary targets over other kinases, such as CDK4, DYRK1A, PDK1, and ROCKII, makes it a valuable tool for studying the specific roles of CDK1 and CDK2 in cellular processes. This guide presents a detailed comparison of this compound's inhibitory activity, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the broader context of cell cycle signaling pathways.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin A3 |
| CDK2/cyclin A3 | 5.4 | 1 |
| CDK1/cyclin B | 9.5 | ~1.8 |
| ROCKII | 600 | ~111 |
| PDK1 | 800 | ~148 |
| DYRK1A | 900 | ~167 |
| CDK4 | 1600 | ~296 |
Data compiled from MedchemExpress and Abcam product datasheets.
As the data indicates, this compound is highly potent against its primary targets, CDK1 and CDK2, while exhibiting significantly lower activity against other kinases, demonstrating its favorable selectivity profile for these key cell cycle regulators.
Comparison with Other CDK Inhibitors
To provide a broader context for the selectivity of this compound, the following table compares its IC50 values with those of other well-known CDK inhibitors, Flavopiridol and Roscovitine.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) |
| CDK1/cyclin B | 9.5 | 30[2] | 650[3][4] |
| CDK2/cyclin A | 5.4 | 40[5] | 700[3][4] |
| CDK4 | 1600 | 20-40[5] | >100,000[4] |
| CDK5 | 117 | - | 160[3] |
| CDK6 | - | 60[5] | >100,000[4] |
| CDK7 | - | 875[5] | 460 |
| CDK9 | - | 20[5] | 600 |
| DYRK1A | 900 | - | - |
| PDK1 | 800 | - | - |
| ROCKII | 600 | - | - |
| ERK1 | - | >14,000[5] | 34,000[4] |
| ERK2 | - | >14,000[5] | 14,000[4] |
This comparative data highlights the distinct selectivity profiles of these CDK inhibitors. While Flavopiridol is a broad-spectrum CDK inhibitor, and Roscovitine shows some selectivity for CDKs 1, 2, and 5, this compound demonstrates a more focused and potent inhibition of CDK1 and CDK2.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting CDK1 and CDK2, key regulators of the cell cycle. A primary downstream target of these kinases is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK complexes leads to its inactivation, allowing for the release of the E2F transcription factor and subsequent transcription of genes required for S-phase entry. By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest, primarily at the G2/M phase[1][6].
Below is a diagram illustrating the G1/S transition checkpoint, a critical control point in the cell cycle regulated by CDK2.
Caption: Simplified signaling pathway of the G1/S transition, highlighting the role of Cyclin E-CDK2 and the inhibitory action of this compound.
The following diagram illustrates the experimental workflow for determining the IC50 values of kinase inhibitors.
Caption: General workflow for a radiometric kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibition by this compound is typically performed using a radiometric kinase assay. The following is a generalized protocol based on standard methodologies.
Radiometric Filter Binding Assay for CDK2/cyclin A Inhibition
1. Reagents and Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 as substrate
-
This compound (or other test inhibitor) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (a mixture of non-radioactive ATP and [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter or phosphorimager
2. Assay Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, recombinant CDK2/cyclin A enzyme, and Histone H1 substrate in a microtiter plate.
-
Add serially diluted this compound or control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration is typically at or near the Km for ATP for the specific kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Histone H1 will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove any remaining unincorporated ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
3. Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of CDK1 and CDK2. Its favorable selectivity profile, as demonstrated by the presented data, makes it a superior tool for specifically interrogating the functions of these two kinases compared to broader-spectrum inhibitors like Flavopiridol. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of cell cycle control and for those in the early stages of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Kinase Profiling of NU6102: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target kinase profile of NU6102 with other well-known cyclin-dependent kinase (CDK) inhibitors, Roscovitine and Dinaciclib. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies and to provide a deeper understanding of the selectivity of these compounds.
Comparative Kinase Inhibition Profile
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and two alternative CDK inhibitors, Roscovitine and Dinaciclib, against a panel of on-target and off-target kinases. Lower IC50 values indicate greater potency.
Table 1: On-Target Kinase Inhibition Profiles
| Kinase | This compound IC50 (nM) | Roscovitine IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1/cyclin B | 9.5[1] | 650[2] | 3[3] |
| CDK2/cyclin A | 5.4[1] | 700[2] | 1[3] |
| CDK2/cyclin E | - | 700[2] | - |
| CDK5/p35 | - | 160-200[2][4] | 1[3] |
| CDK9/cyclin T1 | - | - | 4[3] |
Data compiled from multiple sources and assay conditions may vary.
Table 2: Off-Target Kinase Inhibition Profiles
| Kinase | This compound IC50 (µM) | Roscovitine IC50 (µM) | Dinaciclib IC50 (nM) |
| CDK4 | 1.6[1] | >100[4][5] | - |
| CDK6 | - | >100[4][5] | - |
| DYRK1A | 0.9[1] | - | - |
| PDK1 | 0.8[1] | - | - |
| ROCKII | 0.6[1] | - | - |
| ERK1 | - | 34[4] | - |
| ERK2 | - | 14[4] | - |
Data compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The following is a representative protocol for a radiometric protein kinase assay, a standard method for determining the IC50 of kinase inhibitors. This protocol is based on established methodologies and is similar to what would be used to evaluate compounds like this compound.
Radiometric Kinase Inhibition Assay Protocol
1. Reagents and Buffers:
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.[3]
-
[γ-³³P]ATP: 10 mCi/mL stock solution.
-
Unlabeled ATP: 10 mM stock solution.
-
Kinase: Recombinant human CDK2/cyclin A.
-
Substrate: Histone H1 (1 mg/mL).
-
Test Compound (e.g., this compound): Serially diluted in DMSO.
-
Stop Solution: 3% Phosphoric acid.
-
P81 Phosphocellulose Paper.
-
Scintillation Fluid.
2. Assay Procedure:
-
Prepare the kinase reaction mix by combining the Kinase Assay Buffer, unlabeled ATP, and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 10 µL of the serially diluted test compound to the wells of a 96-well plate.
-
Add 20 µL of the substrate solution (Histone H1) to each well.
-
To initiate the reaction, add 20 µL of the kinase solution (CDK2/cyclin A) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Wash the paper once with acetone (B3395972) and let it air dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified CDK1/2 signaling pathway in the cell cycle.
Experimental Workflow
Caption: General workflow for a radiometric kinase inhibition assay.
References
A Comparative Guide to NU6102, NU2058, and NU6027 CDK Inhibitors for Researchers
In the landscape of cell cycle research and oncology drug development, cyclin-dependent kinase (CDK) inhibitors are pivotal tools. This guide provides a detailed, objective comparison of three purine- and pyrimidine-based CDK inhibitors: NU6102, NU2058, and NU6027. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific research needs.
At a Glance: Key Performance Indicators
The following table summarizes the inhibitory activities of this compound, NU2058, and NU6027 against their primary kinase targets. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target Kinase | IC50 | Ki | Reference |
| This compound | CDK1/cyclin B | 9.5 nM | - | [1][2][3][4] |
| CDK2/cyclin A3 | 5.4 nM | - | [1][2][3][4] | |
| CDK4 | 1.6 µM | - | [1][4] | |
| DYRK1A | 0.9 µM | - | [1][4] | |
| PDK1 | 0.8 µM | - | [1][4] | |
| ROCKII | 0.6 µM | - | [1][4] | |
| NU2058 | CDK1 | 26 µM | 5 µM | [5][6] |
| CDK2 | 17 µM | 12 µM | [5][6][7] | |
| Topoisomerase II | 300 µM | - | ||
| NU6027 | CDK1 | 2.9 µM | 2.5 µM | [8][9][10][11][12] |
| CDK2 | 2.2 µM | 1.3 µM | [8][9][10][11][12] | |
| ATR | 6.7 µM (MCF7 cells) | 0.4 µM | [8][9][10][11][12][13][14] | |
| DNA-PK | - | 2.2 µM | [9][11] |
Cellular Effects: A Comparative Overview
The cellular consequences of treatment with these inhibitors are critical for their application in research. The following table outlines the observed effects of each compound on cell cycle progression and other cellular processes.
| Inhibitor | Cellular Effect | Cell Line(s) | Reference |
| This compound | Induces G2/M arrest | SKUT-1B, Human breast cancer cell lines | [1][2][3] |
| Inhibits Rb phosphorylation | SKUT-1B | [1][3] | |
| Cytotoxicity (LC50 = 2.6 µM) | SKUT-1B | [1][3] | |
| NU2058 | Induces G1 arrest | LNCaP | [7] |
| Reduces Rb phosphorylation | LNCaP | [7] | |
| Potentiates cisplatin (B142131) and melphalan (B128) cytotoxicity | - | [7] | |
| NU6027 | Attenuates G2/M arrest following DNA damage | MCF7 | [10][13][14] |
| Inhibits RAD51 focus formation | MCF7 | [13][14] | |
| Enhances cytotoxicity of DNA-damaging agents | MCF7, A2780 | [10][13][14] | |
| Induces apoptosis | EM-C11 | [11] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design related to these inhibitors, the following diagrams are provided.
Caption: Simplified CDK-mediated cell cycle regulation pathway showing the points of intervention for this compound, NU2058, and NU6027.
Caption: The ATR-mediated DNA damage response pathway, highlighting the inhibitory action of NU6027.
Caption: A logical workflow for the comparative evaluation of CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments cited in the evaluation of these inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant active kinase (e.g., CDK1/cyclin B, CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (this compound, NU2058, NU6027) dissolved in DMSO
-
Phosphocellulose paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and the respective inhibitor at various concentrations.
-
Initiate the reaction by adding the kinase and ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[15][16][17]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.[18][19][20]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound, NU2058, NU6027)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or DMSO (vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Deconvolute the resulting histograms to quantify the percentage of cells in G1, S, and G2/M phases.[18][19][20]
Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[21][22][23]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound, NU2058, NU6027)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the inhibitors as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples promptly by flow cytometry.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[21][22][23]
Conclusion
This guide provides a comparative analysis of this compound, NU2058, and NU6027, three noteworthy CDK inhibitors. This compound emerges as a highly potent and selective inhibitor of CDK1 and CDK2, making it a valuable tool for studies focused on these specific kinases. NU2058, while a less potent CDK inhibitor, exhibits interesting properties in sensitizing cancer cells to certain chemotherapeutic agents through mechanisms that may be independent of CDK2 inhibition. NU6027 displays a dual inhibitory profile against both CDKs and the DNA damage response kinase ATR, offering a unique avenue for investigating the interplay between cell cycle control and genome integrity. The choice of inhibitor will ultimately depend on the specific research question, the target pathway of interest, and the desired cellular outcome. The provided experimental protocols offer a starting point for the rigorous in-house evaluation of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. NU6027 | CDK | DNA-PK | ATM/ATR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ATR/CDK Inhibitor, NU6027 - CAS 220036-08-8 - Calbiochem | 189299 [merckmillipore.com]
- 13. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Unveiling the Selectivity of NU6102: A Comparative Guide to its Cross-reactivity with ATP-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of NU6102, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to anticipate potential off-target effects and to develop more targeted therapeutics. This document summarizes the known interactions of this compound with various ATP-binding proteins, presents supporting quantitative data, and details the experimental methodologies used for these assessments.
Data Presentation: this compound Inhibition Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of other ATP-binding proteins. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Protein | IC50 (nM) | Fold Selectivity vs. CDK2/cyclin A3 |
| Primary Targets | ||
| CDK2/cyclin A3 | 5.4 | 1 |
| CDK1/cyclin B | 9.5 | 1.8 |
| Off-Target Kinases | ||
| ROCKII | 600 | 111 |
| PDK1 | 800 | 148 |
| DYRK1A | 900 | 167 |
| CDK4 | 1600 | 296 |
As the data indicates, this compound is a highly potent inhibitor of CDK1 and CDK2.[1] Its inhibitory activity against other kinases such as ROCKII, PDK1, DYRK1A, and CDK4 is significantly lower, with IC50 values in the micromolar range, demonstrating a notable degree of selectivity for its primary targets.[1]
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the characterization of chemical probes and drug candidates. A variety of biochemical assays are employed for this purpose. Below are detailed methodologies for key experiments typically used to assess the cross-reactivity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP onto a specific substrate.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A3)
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound or other test compounds dissolved in DMSO
-
ATP solution
-
Phosphocellulose or filter paper
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Serial dilutions of this compound (or other inhibitors) are added to the reaction mixture and incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specific time and then terminated, often by the addition of a strong acid (e.g., phosphoric acid).
-
Aliquots of the reaction mixture are spotted onto phosphocellulose or filter paper, which binds the phosphorylated substrate.
-
The filters are washed extensively to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This high-throughput method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Substrate
-
Kinase reaction buffer
-
This compound or other test compounds
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (containing luciferase and luciferin)
-
Luminometer
-
-
Procedure:
-
The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, and inhibitor.
-
The reaction is initiated by the addition of ATP and incubated for a set time.
-
Following the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts the ADP generated into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
The luminescent signal is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values are calculated as described for the radiometric assay.
-
Competitive Binding Assay (e.g., KINOMEscan®)
This assay format measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.
-
Principle:
-
A large library of human kinases is expressed, typically as fusions with a DNA tag.
-
Each kinase is immobilized on a solid support (e.g., beads) via the DNA tag.
-
An immobilized, active-site directed ligand that binds to the ATP-binding pocket of the kinases is added.
-
The test compound (e.g., this compound) is added in competition with the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified. A successful competition by the test compound results in a decrease in the amount of kinase recovered.
-
-
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases and the immobilized ligand.
-
After an equilibration period, the beads are washed to remove unbound protein.
-
The amount of kinase bound to the beads is quantified, typically using quantitative PCR (qPCR) to measure the amount of DNA tag.
-
The results are reported as the percentage of the control (DMSO) signal. A lower percentage indicates a stronger interaction between the test compound and the kinase.
-
Dissociation constants (Kd) or percent inhibition at a given concentration are determined to create a comprehensive selectivity profile.
-
Visualizations
Signaling Pathways of this compound Targets
The following diagram illustrates the key signaling pathways regulated by the primary targets of this compound (CDK1, CDK2) and its known off-targets (CDK4, DYRK1A, PDK1, ROCKII).
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical experimental workflow for assessing the selectivity of a kinase inhibitor like this compound.
References
Confirming NU6102-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods used to confirm apoptosis induced by the cyclin-dependent kinase (CDK) inhibitor, NU6102. Understanding the induction of programmed cell death is a critical step in evaluating the therapeutic potential of novel anti-cancer agents. Here, we detail the principles and protocols for various caspase-based assays and complementary techniques, presenting data in a clear, comparative format to aid in experimental design and data interpretation.
Introduction to this compound and Apoptosis
This compound is a potent inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2, key regulators of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to cytotoxicity.[1] A crucial mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of enzymatic reactions primarily mediated by a family of proteases called caspases. Confirmation of apoptosis is therefore a fundamental aspect of characterizing the mechanism of action of this compound.
The Central Role of Caspases in Apoptosis
Caspases are cysteine-aspartic proteases that exist as inactive zymogens (pro-caspases) in healthy cells. Upon receiving an apoptotic signal, they are cleaved and activated, initiating a cascade that culminates in the systematic dismantling of the cell. There are two main caspase-mediated apoptotic pathways:
-
The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress, this pathway involves the activation of initiator caspase-9 .
-
The Extrinsic (Death Receptor) Pathway: Triggered by extracellular ligands binding to death receptors on the cell surface, this pathway leads to the activation of initiator caspase-8 .
Both pathways converge on the activation of executioner caspases-3 and -7 , which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Comparison of Caspase Assays for Detecting this compound-Induced Apoptosis
Several assay formats are available to measure the activity of specific caspases, each with its own advantages and limitations. The choice of assay often depends on the required sensitivity, throughput, and the specific caspase of interest.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrate |
| Colorimetric | Cleavage of a chromophore-conjugated peptide substrate (p-nitroaniline, pNA) results in a color change that can be quantified using a spectrophotometer. | - Simple and inexpensive- Standard laboratory equipment | - Lower sensitivity compared to other methods- Potential for interference from colored compounds | Ac-DEVD-pNA (Caspase-3/7)Ac-IETD-pNA (Caspase-8)Ac-LEHD-pNA (Caspase-9) |
| Fluorometric | Cleavage of a fluorophore-conjugated peptide substrate (e.g., AFC, AMC) releases a fluorescent group, which is detected by a fluorometer. | - Higher sensitivity than colorimetric assays- Suitable for kinetic measurements | - Potential for autofluorescence from cells or compounds- Requires a fluorescence plate reader | Z-DEVD-AFC (Caspase-3/7)Ac-IETD-AFC (Caspase-8)Ac-LEHD-AFC (Caspase-9) |
| Luminescent | Caspase cleavage of a proluciferin substrate releases a substrate for luciferase, generating a light signal that is measured with a luminometer. | - Highest sensitivity- Wide dynamic range- Low background signal | - More expensive reagents- Requires a luminometer | Z-DEVD-aminoluciferin (Caspase-3/7)Z-LETD-aminoluciferin (Caspase-8)Z-LEHD-aminoluciferin (Caspase-9) |
Quantitative Data Summary: Expected Results from this compound Treatment
| Assay | Untreated Control | This compound (Low Dose) | This compound (High Dose) | Staurosporine (Positive Control) |
| Caspase-3/7 Activity (Fold Increase) | 1.0 | 2.5 ± 0.3 | 6.8 ± 0.7 | 10.2 ± 1.1 |
| Caspase-8 Activity (Fold Increase) | 1.0 | 1.2 ± 0.2 | 1.5 ± 0.3 | 4.5 ± 0.5 |
| Caspase-9 Activity (Fold Increase) | 1.0 | 3.1 ± 0.4 | 8.2 ± 0.9 | 9.8 ± 1.0 |
| % Annexin V Positive Cells | 3.5 ± 0.5% | 15.2 ± 2.1% | 45.8 ± 4.3% | 65.1 ± 5.7% |
| Cleaved PARP / Total PARP (Ratio) | 0.05 ± 0.01 | 0.35 ± 0.04 | 0.85 ± 0.09 | 0.95 ± 0.05 |
Data are presented as mean ± standard deviation and are illustrative based on typical results for CDK inhibitors.
Mandatory Visualizations
References
A Comparative Analysis of NU6102 and Other Pan-CDK Inhibitors for Researchers
In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics due to their ability to halt the uncontrolled proliferation of cancer cells. This guide provides a detailed side-by-side comparison of NU6102, a potent CDK inhibitor, with other well-established pan-CDK inhibitors: Flavopiridol, Roscovitine, and Dinaciclib (B612106). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Introduction to Pan-CDK Inhibitors
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors are small molecules that target multiple CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.
This compound is a potent, ATP-competitive inhibitor with high affinity for CDK1 and CDK2.[1] Its selectivity and efficacy in inducing cell cycle arrest make it a valuable tool for studying the specific roles of these CDKs in cancer biology.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound, Flavopiridol, Roscovitine, and Dinaciclib against a panel of key cyclin-dependent kinases is summarized in the table below. The data, presented as IC50 values, highlight the varying potency and selectivity profiles of these compounds.
| Kinase Target | This compound (IC50) | Flavopiridol (IC50) | Roscovitine (IC50) | Dinaciclib (IC50) |
| CDK1/cyclin B | 9.5 nM[1] | 30 nM[2] | 650 nM[3][4] | 3 nM[5][6] |
| CDK2/cyclin A | 5.4 nM[1] | 100 nM[2] | 700 nM[7] | 1 nM[5][6] |
| CDK2/cyclin E | 22 nM[1] | - | 700 nM[7] | 1 nM[5][6] |
| CDK4/cyclin D1 | 1.6 µM[1] | 20 nM[2] | >100 µM[3][7] | - |
| CDK5/p25 | - | - | 160-200 nM[4] | 1 nM[5][6] |
| CDK6 | - | 60 nM[2] | >100 µM[7] | - |
| CDK7/cyclin H | - | 10 nM[2] | 460 nM[7] | - |
| CDK9/cyclin T1 | - | ~3-25 nM[8] | 600 nM[7] | 4 nM[5][6] |
Note: IC50 values can vary depending on the specific assay conditions, such as the cyclin partner and substrate used.
Mechanism of Action and Cellular Effects
All four inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target CDKs and preventing the phosphorylation of their substrates. This inhibition of CDK activity leads to distinct effects on the cell cycle.
-
This compound: Primarily targets CDK1 and CDK2, leading to a G2/M phase arrest in asynchronously growing cell lines and a G1/S arrest in cells released from serum starvation.[1][9]
-
Flavopiridol: A broad-spectrum CDK inhibitor that can induce either cell cycle arrest or apoptosis depending on the cell type and concentration.[2] It is known to inhibit transcription by targeting CDK9.[8]
-
Roscovitine: Selectively inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, typically causing cell cycle arrest in the G1 or G2/M phases.[7]
-
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, which leads to cell cycle arrest and has shown promising preclinical activity against a broad range of tumor types.[5][6]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human CDK/cyclin complexes
-
Kinase substrate (e.g., Histone H1 for CDK1/2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or filtration apparatus for radiolabeled assays
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor. Prepare a solution containing the kinase and substrate in kinase assay buffer. Prepare a solution of ATP in kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, add the inhibitor dilutions. Add the kinase/substrate solution to initiate the reaction. Add the ATP solution to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Signal Detection (ADP-Glo™ Method): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism: Cell Cycle Regulation and Inhibition
The following diagram illustrates the key regulatory points of the mammalian cell cycle by CDK/cyclin complexes and highlights the targets of pan-CDK inhibitors.
Caption: Cell cycle regulation by CDKs and points of inhibition.
This guide provides a foundational comparison of this compound with other prominent pan-CDK inhibitors. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the specific cellular contexts and in vivo models is recommended for a comprehensive understanding of the therapeutic potential of these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Review of NU6102: A Potent CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NU6102, a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with other established CDK inhibitors. The information presented herein is curated from peer-reviewed literature and is intended to facilitate informed decisions in research and drug development.
Performance Comparison of CDK Inhibitors
This compound has demonstrated significant potency and selectivity, particularly against CDK1 and CDK2. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other well-known CDK inhibitors, such as Roscovitine and Flavopiridol. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Target | This compound IC50 (nM)[1] | Roscovitine IC50 (nM)[2][3][4] | Flavopiridol IC50 (nM)[5] |
| CDK1/cyclin B | 9.5 | 2700 | ~100 |
| CDK2/cyclin A | 5.4 | 700 | ~100 |
| CDK2/cyclin E | Not specified | 100 | Not specified |
| CDK4/cyclin D1 | 1600 | >100,000 | ~100 |
| CDK5/p35 | Not specified | 200 | Not specified |
| CDK7/cyclin H | Not specified | 500 | Not specified |
| CDK9/cyclin T | Not specified | 800 | Not specified |
Table 1: Comparative Inhibitory Activity (IC50) of this compound, Roscovitine, and Flavopiridol against various Cyclin-Dependent Kinases.
| Kinase | This compound IC50 (µM)[1] |
| DYRK1A | 0.9 |
| PDK1 | 0.8 |
| ROCKII | 0.6 |
Table 2: Off-target activity of this compound.
Cellular Effects of this compound
In cellular assays, this compound has been shown to inhibit cell growth and induce cell cycle arrest. Notably, treatment of SKUT-1B cells with this compound leads to a G2 arrest and inhibition of Retinoblastoma (Rb) protein phosphorylation.[1] The cytotoxic effects of this compound were observed with a lethal concentration (LC50) of 2.6 µM after a 24-hour exposure in SKUT-1B cells.[1] Furthermore, this compound selectively inhibits the growth of CDK2 wild-type (WT) mouse embryo fibroblasts (MEFs) with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 14 µM, compared to a GI50 of >30 µM in CDK2 knockout MEFs.[6]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other purine-based CDK inhibitors is the competitive inhibition of the ATP-binding pocket of CDKs. This intervention disrupts the phosphorylation of key substrates, leading to cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NU6102: A Guide for Laboratory Professionals
Chemical and Physical Properties of NU6102
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₆O₃S |
| Molecular Weight | 402.5 g/mol [1] |
| CAS Number | 444722-95-6[1] |
| Form | Solid[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO to 50 mM[1] |
| IC₅₀ for CDK1/cyclin B | 9.5 nM[1][2][3] |
| IC₅₀ for CDK2/cyclin A3 | 5.4 nM[1][2][3] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is mixed with other hazardous materials, such as solvents.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals. It is best practice to collect waste in separate, clearly labeled containers. For instance, solid this compound waste should be collected separately from solutions of this compound in solvents like DMSO.
Containerization
-
Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used. The original container may be suitable if it is in good condition.[4]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., "this compound in DMSO").[5] The date of waste accumulation should also be included.
Storage
-
Secure Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[4][6]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[7]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][7]
Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Do Not Dispose Down the Drain: Chemical waste, including solutions containing this compound, should not be poured down the sink.[5][7]
-
Do Not Dispose in Regular Trash: Solid this compound waste and contaminated labware (e.g., pipette tips, gloves) should be disposed of as hazardous waste, not in the regular trash.[5][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, it is important to note that this compound is a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][8] Standard laboratory protocols for handling potent small molecule inhibitors should be followed during experimentation to minimize exposure and contamination. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant Safety Data Sheet (SDS) for comprehensive and compliant disposal procedures. Although one source indicated an SDS is not required for this compound under REACH, it is always best practice to seek out any available safety information from the supplier.[9]
References
- 1. This compound, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling NU6102
Essential Safety and Handling Guide for NU6102
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent CDK1 and CDK2 inhibitor. While not classified as hazardous under REACH regulations, it is imperative for researchers, scientists, and drug development professionals to treat this compound with a high degree of caution due to its biological activity and a potential, though unconfirmed, classification of "Toxicity: Carcinogenic / Teratogenic (D)" by at least one supplier. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory when working with this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Two pairs of nitrile gloves (double-gloving) | Disposable lab coat | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Standard lab coat | Work in a certified chemical fume hood |
| In Vitro/In Vivo Experiments | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Work in a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile gloves | Standard lab coat | Not generally required if handling sealed containers |
Experimental Protocols: Safe Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log the compound's arrival, quantity, and assigned storage location in your chemical inventory.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended storage temperatures are +4°C for short-term and -20°C for long-term storage.[1]
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan:
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated. A common procedure is to rinse surfaces with a suitable solvent (e.g., ethanol (B145695) or a detergent solution) followed by a thorough water rinse. The rinsate should be collected as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of in the regular trash.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for personal protective equipment selection and the disposal of contaminated waste.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan for this compound-contaminated waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
